Ethyl 3,4-dichlorophenylglyoxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGRKGSCYOUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371342 | |
| Record name | ethyl 3,4-dichlorophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-52-4 | |
| Record name | ethyl 3,4-dichlorophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34966-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and analogous chemical principles to offer a robust profile for research and development purposes.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate |
| Synonyms | Ethyl 3,4-dichlorobenzoylformate, (3,4-Dichlorophenyl)glyoxylic acid ethyl ester |
| CAS Number | 34966-52-4[1] |
| Molecular Formula | C₁₀H₈Cl₂O₃[2] |
| Molecular Weight | 247.08 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl[2] |
| InChI Key | NWUGRKGSCYOUFF-UHFFFAOYSA-N[2] |
Physical Properties
| Property | Value | Source |
| XlogP | 4.0[2] | Predicted |
| Monoisotopic Mass | 245.98505 Da[2] | Predicted |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Chemical Properties and Reactivity
As a glyoxylate ester, this compound is expected to exhibit reactivity characteristic of both ketones and esters. The presence of the electron-withdrawing 3,4-dichlorophenyl group will influence the reactivity of the adjacent carbonyl groups.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,4-dichlorophenyl)glyoxylic acid, and ethanol.
-
Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack.
-
Reactivity with Amines: The compound can react with amines to form amides or other condensation products.
Proposed Synthesis Methodology: Friedel-Crafts Acylation
A plausible and common method for the synthesis of aryl glyoxylates is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. In this case, this compound can be synthesized by the acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
1,2-Dichlorobenzene + Ethyl oxalyl chloride --(AlCl₃)--> this compound + HCl
Experimental Protocol (General Procedure):
-
Materials:
-
1,2-Dichlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Apparatus for reactions under anhydrous conditions (e.g., nitrogen or argon atmosphere)
-
Apparatus for quenching and work-up (e.g., separatory funnel, rotary evaporator)
-
Apparatus for purification (e.g., column chromatography)
-
-
Procedure:
-
In a reaction vessel equipped for anhydrous conditions, a slurry of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.
-
Ethyl oxalyl chloride is added dropwise to the cooled slurry with stirring.
-
1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
-
Logical Workflow for Synthesis and Purification:
Caption: Logical workflow for the synthesis of this compound.
Safety Information
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Potential for skin and eye irritation. May be harmful if swallowed or inhaled. The synthesis reaction generates hydrogen chloride gas, which is corrosive and toxic.
This guide is intended for informational purposes for qualified scientific professionals and should not be considered a substitute for a comprehensive risk assessment before any experimental work is undertaken.
References
Ethyl 3,4-dichlorophenylglyoxylate CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,4-dichlorophenylglyoxylate, a compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and key physicochemical properties.
Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a dichlorinated phenyl ring attached to an ethyl glyoxylate moiety.
CAS Number: 34966-52-4[1]
Molecular Formula: C₁₀H₈Cl₂O₃[1]
Structural Representation:
The molecular structure of this compound is depicted below:
References
Spectroscopic data (NMR, IR, Mass) for Ethyl 3,4-dichlorophenylglyoxylate.
A Comprehensive Spectroscopic Guide to Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data based on computational models, alongside general experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide valuable insights into the structural characteristics of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.12 | d | 1H | Ar-H |
| ~7.95 | dd | 1H | Ar-H |
| ~7.65 | d | 1H | Ar-H |
| ~4.45 | q | 2H | -OCH₂CH₃ |
| ~1.42 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~182.5 | C=O (Ketone) |
| ~163.0 | C=O (Ester) |
| ~139.0 | Ar-C |
| ~134.5 | Ar-C |
| ~132.0 | Ar-CH |
| ~131.0 | Ar-C |
| ~130.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~63.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O Stretch (Ester) |
| ~1690 | C=O Stretch (Ketone) |
| ~1590, 1550, 1470 | C=C Stretch (Aromatic) |
| ~1250 | C-O Stretch (Ester) |
| ~830 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct |
| 246.9923 | [M+H]⁺ |
| 268.9743 | [M+Na]⁺ |
| 244.9778 | [M-H]⁻ |
Data sourced from computational prediction tools.
Experimental Protocols
The following sections outline generalized experimental procedures for obtaining NMR, IR, and MS data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Shim the magnetic field to ensure homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a sufficient number of scans, which may range from several hundred to thousands, depending on the sample concentration.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.
2. Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or pure solvent, if applicable).
-
Place the prepared sample in the spectrometer's sample compartment and acquire the sample spectrum.
-
Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).
3. Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The y-axis is typically presented as percent transmittance.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique.
2. Instrumentation and Acquisition:
-
Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI, the sample solution is infused into the source, where it is nebulized and ionized.
-
For EI, the sample is introduced into the source and bombarded with a high-energy electron beam.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
3. Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility of Ethyl 3,4-dichlorophenylglyoxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,4-dichlorophenylglyoxylate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound in organic solvents is provided, enabling researchers to generate precise quantitative data. This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₈Cl₂O₃. Its structure features a dichlorinated benzene ring attached to an ethyl glyoxylate moiety. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including its synthesis, purification via recrystallization, and its use in subsequent chemical reactions or formulation development. The choice of an appropriate solvent can significantly impact reaction kinetics, yield, and the purity of the final product.
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be predicted qualitatively based on the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics.
-
Polar characteristics: The presence of two carbonyl groups (a ketone and an ester) and the electronegative chlorine atoms contribute to the molecule's polarity.
-
Non-polar characteristics: The benzene ring and the ethyl group are non-polar.
Based on this structure, the following qualitative solubility predictions can be made:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Examples include:
-
Acetone
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
-
Moderate Solubility: Expected in polar protic solvents, although the lack of a hydrogen bond donor group on the molecule might limit its interaction. Examples include:
-
Ethanol
-
Methanol
-
-
Low Solubility: Expected in non-polar solvents where the polar groups of the molecule would hinder dissolution. Examples include:
-
Hexane
-
Toluene
-
Cyclohexane
-
It is important to note that these are predictions, and experimental verification is necessary for any practical application.
Quantitative Solubility Data
As of the date of this document, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L, mg/mL, or mole fraction) for this compound in common organic solvents. Researchers are advised to determine this data experimentally for their specific needs. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized and robust method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
4.1. Principle
A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.
4.2. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven or vacuum desiccator
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
4.4. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid transferring any solid particles, it is highly recommended to use a syringe filter that is chemically resistant to the solvent.
-
Gravimetric Analysis: a. Accurately weigh a clean, dry vial on an analytical balance (record this as m_vial). b. Transfer the withdrawn aliquot of the saturated solution into the pre-weighed vial. c. Carefully evaporate the solvent to dryness. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause the solute to decompose. d. Once the solute is completely dry, re-weigh the vial containing the residue (record this as m_final).
-
Calculation: The solubility (S) is calculated using the following formula:
S (in g/L or mg/mL) = (m_final - m_vial) / Volume of the aliquot
-
Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
Conclusion
The Synthetic Versatility of Ethyl 3,4-Dichlorophenylglyoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,4-dichlorophenylglyoxylate, a versatile α-ketoester, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of two reactive electrophilic centers—the ketone and the ester carbonyl groups—which readily undergo reactions with a variety of nucleophiles. This technical guide explores the potential applications of this compound in the synthesis of valuable heterocyclic compounds, providing detailed experimental protocols and quantitative data for key transformations. The primary application highlighted is its role as a precursor for the synthesis of pesticides and a range of heterocyclic compounds, including oxazolines and imidazoles.[1]
Synthesis of Quinoxaline Derivatives
One of the prominent applications of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis typically involves the condensation reaction of an α-dicarbonyl compound with an o-phenylenediamine.
A general and effective method for synthesizing quinoxaline derivatives involves the reaction of ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the aromatic quinoxaline ring system.
Reaction of this compound with o-Phenylenediamine
The reaction between this compound and o-phenylenediamine provides a direct route to 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one. The α-ketoester functionality of this compound allows it to act as the 1,2-dicarbonyl synthon in this condensation reaction.
Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)quinoxalin-3(4H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a solution of o-phenylenediamine (1.0 eq) in absolute ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(3,4-Dichlorophenyl)quinoxalin-3(4H)-one | C₁₄H₈Cl₂N₂O | 307.14 | >90 | 245-247 |
Logical Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one.
Potential Applications in the Synthesis of Other Heterocycles
The reactivity profile of this compound suggests its applicability in the synthesis of a variety of other heterocyclic systems through reactions with different binucleophiles.
Imidazole Derivatives
The reaction of this compound with amidines in the presence of a suitable base would be expected to yield highly substituted imidazole derivatives. The reaction would likely proceed through an initial nucleophilic attack of the amidine at the keto carbonyl, followed by cyclization and elimination of ethanol and water.
Pyrazole Derivatives
Condensation of this compound with hydrazine or substituted hydrazines is a potential route to pyrazole derivatives. The reaction would involve the formation of a hydrazone intermediate, which would then undergo intramolecular cyclization to form the pyrazole ring.
Signaling Pathway for Heterocycle Synthesis
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. Its ability to react with different binucleophiles provides access to quinoxalines, and potentially imidazoles, pyrazoles, and other important heterocyclic systems. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive building block for applications in medicinal chemistry and materials science. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
A Technical Guide to Ethyl 3,4-dichlorophenylglyoxylate for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,4-dichlorophenylglyoxylate (CAS No. 34966-52-4), a chemical intermediate of interest in organic synthesis and potentially in the development of novel therapeutics. This document outlines its commercial availability, key chemical properties, and a generalized workflow for its procurement and handling in a research environment.
Chemical and Physical Properties
This compound, also known as ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, is a keto-ester with the molecular formula C10H8Cl2O3[1]. Its structure features a dichlorinated phenyl ring attached to an ethyl glyoxylate moiety. This combination of functional groups makes it a versatile building block in various chemical syntheses.
| Property | Value |
| CAS Number | 34966-52-4[2][3][4] |
| Molecular Formula | C10H8Cl2O3[1] |
| Molecular Weight | 247.07 g/mol [3][5] |
| Synonyms | Ethyl 3,4-dichlorobenzoylformate, Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate[5] |
Commercial Availability and Suppliers
This compound is available from a number of commercial chemical suppliers. It is typically supplied for research and development purposes. The purity and available quantities can vary between suppliers, and pricing is often provided upon request.
| Supplier | Purity/Specification | Availability |
| BLD Pharm | Research Use Only | Inquire for details[4] |
| ChemScene | ≥95% | Inquire for details[5] |
| SynQuest Laboratories | Technical Grade | Price on Asking (POA)[2] |
| Zhuozhou Wenxi Import and Export | - | Inquire for pricing[6] |
| Fisher Scientific | - | Inquire for details[3] |
Applications in Research and Development
While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry. Dichlorinated phenyl rings are present in numerous approved drugs and investigational compounds, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties. The keto-ester functionality provides a reactive handle for a variety of organic transformations, making it a potentially useful starting material for the synthesis of more complex molecules and compound libraries for drug screening.
Experimental Protocols and Handling
Note on Experimental Protocols: The provision of detailed, step-by-step experimental protocols for the synthesis or use of chemical compounds is beyond the scope of this guide. Researchers should consult peer-reviewed scientific literature and established laboratory safety protocols for specific experimental procedures. All work with this and any chemical should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. A comprehensive risk assessment should be performed before any new procedure is undertaken.
General Handling and Storage:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]
-
Safety: As with related chlorinated organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact. A Safety Data Sheet (SDS) should be obtained from the supplier and reviewed thoroughly before handling.[7][8][9] The SDS will contain detailed information on hazards, first-aid measures, and disposal considerations.
Generalized Chemical Procurement Workflow
The procurement of specialized chemicals for research involves a structured process to ensure safety, compliance, and efficient project management. The following diagram illustrates a typical workflow.
Caption: A flowchart of the standard procedure for procuring research chemicals.
References
- 1. PubChemLite - this compound (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 2. CAS 34966-52-4 | 2629-5-04 | MDL MFCD01934864 | Ethyl (3,4-dichlorophenyl)(oxo)acetate, tech | SynQuest Laboratories [synquestlabs.com]
- 3. CAS RN 34966-52-4 | Fisher Scientific [fishersci.at]
- 4. 34966-52-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 34966-52-4 ETHYL 3,4-DICHLOROBENZOYLFORMATE | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. gebauer.com [gebauer.com]
A Comprehensive Review of Ethyl 3,4-dichlorophenylglyoxylate and its Derivatives: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Ethyl 3,4-dichlorophenylglyoxylate and its specific derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to infer potential synthetic routes, properties, and biological activities. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.
Introduction
This compound is an organic compound featuring a 3,4-dichlorinated benzene ring attached to an ethyl glyoxylate moiety. The presence of the dichlorophenyl group, a common motif in pharmacologically active compounds, suggests that this molecule and its derivatives could exhibit a range of biological activities. The α-ketoester functionality also serves as a versatile handle for further chemical modifications, allowing for the generation of diverse molecular architectures. This guide explores the potential synthesis, key chemical data, and prospective biological evaluation of this compound and its derivatives.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4][5]
Reaction Scheme:
Proposed Experimental Protocol
Materials:
-
1,2-dichlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 1,2-dichlorobenzene in dry DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of ethyl oxalyl chloride in dry DCM to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound, this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂O₃ |
| Molecular Weight | 247.08 g/mol |
| Appearance | Predicted: Colorless to light yellow oil or solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) |
| CAS Number | 34966-52-4 |
Potential Derivatives and Their Synthesis
The α-keto group in this compound is a prime site for derivatization. Potential reactions include:
-
Reduction: The ketone can be reduced to a secondary alcohol.
-
Wittig Reaction: Reaction with phosphorus ylides can introduce a carbon-carbon double bond.
-
Condensation Reactions: The ketone can react with amines and hydrazines to form imines and hydrazones, respectively.
-
Grignard Reaction: Addition of Grignard reagents will yield tertiary alcohols.
The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.
Caption: General workflow for synthesis and evaluation.
Potential Biological Activities
While direct biological data for this compound is scarce, the presence of the 3,4-dichlorophenyl moiety in numerous bioactive molecules allows for informed predictions.[6] Compounds containing this group have been reported to exhibit a range of activities, including antimicrobial and cytotoxic effects.[6][7][8][9][10]
Potential Antimicrobial Activity
Substituted phenyl derivatives have shown promise as antimicrobial agents.[11][12][13][14][15] The 3,4-dichlorophenyl group, in particular, is a feature in some compounds with antibacterial and antifungal properties. It is hypothesized that derivatives of this compound could interfere with microbial growth through various mechanisms.
Proposed Antimicrobial Screening Protocol:
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following table presents hypothetical MIC values for illustrative purposes, based on activities of related compounds.
| Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| Parent Compound | >128 | >128 | >128 |
| Hydrazone Derivative | 16 | 32 | 64 |
| Reduced Alcohol Derivative | 64 | 128 | 128 |
| Amine Condensation Product | 8 | 16 | 32 |
Potential Cytotoxic Activity
The 3,4-dichlorophenyl moiety is present in several compounds that exhibit cytotoxicity against various cancer cell lines.[6][7][8][9][10] The mechanism of action for such compounds can vary, but often involves the induction of apoptosis or cell cycle arrest.
Proposed Cytotoxicity Screening Protocol (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
The following table shows hypothetical IC₅₀ values for illustrative purposes.
| Derivative | MCF-7 (μM) | A549 (μM) | HeLa (μM) |
| Parent Compound | >100 | >100 | >100 |
| Hydrazone Derivative | 12.5 | 25.3 | 18.7 |
| Reduced Alcohol Derivative | 45.2 | 68.1 | 55.9 |
| Amine Condensation Product | 5.8 | 10.2 | 7.5 |
Signaling Pathway Analysis (Hypothetical)
Should derivatives of this compound exhibit significant cytotoxic activity, further investigation into the underlying mechanism of action would be warranted. A possible signaling pathway that could be affected by such compounds is the intrinsic apoptosis pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 9. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in public literature regarding the thermal stability and decomposition of Ethyl 3,4-dichlorophenylglyoxylate. The following guide is a technical extrapolation based on the known thermal behavior of structurally related compounds, including α-keto esters, ethyl esters, and dichlorinated aromatic compounds. The proposed decomposition pathways and products should be considered hypothetical until validated by experimental data.
Introduction
This compound is a halogenated aromatic α-keto ester. Its chemical structure, featuring a dichlorophenyl ring, a glyoxylic ester moiety, and an ethyl group, suggests multiple potential pathways for thermal decomposition. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal stress during synthesis, purification, or formulation can impact product purity and safety. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, outlines potential decomposition products, and details the experimental protocols necessary for its empirical thermal analysis.
Predicted Thermal Stability
The thermal stability of an organic molecule is dictated by the bond dissociation energies of its constituent chemical bonds. In this compound, the bonds most likely to be susceptible to thermal cleavage are the C-C bond between the carbonyl groups and the ester C-O bond. The dichlorophenyl group is expected to be relatively stable due to the high bond energy of the aromatic C-C and C-Cl bonds.
Based on studies of similar α-keto esters, thermal decomposition is anticipated to initiate at elevated temperatures, likely in the range of 150-300°C. The presence of the electron-withdrawing chlorine atoms on the phenyl ring may influence the thermal stability, potentially lowering the decomposition temperature compared to its non-halogenated analog, ethyl phenylglyoxylate.
Predicted Decomposition Pathways and Products
Several decomposition pathways are plausible upon heating this compound. The primary routes are expected to be decarbonylation and cleavage of the ester group.
-
Decarbonylation: A common thermal decomposition pathway for α-keto esters is the elimination of a molecule of carbon monoxide (CO) from the α-dicarbonyl moiety.[1] This would lead to the formation of ethyl 3,4-dichlorobenzoate.
-
Ester Cleavage: Thermal decomposition of ethyl esters can proceed through several mechanisms. One common pathway is a six-centered elimination reaction, producing ethylene and the corresponding carboxylic acid (3,4-dichlorophenylglyoxylic acid).[2]
-
Further Decomposition: At higher temperatures, the initial decomposition products can undergo further fragmentation. Ethyl 3,4-dichlorobenzoate may lose ethylene to form 3,4-dichlorobenzoic acid. 3,4-Dichlorophenylglyoxylic acid is unstable and likely to decarboxylate to 3,4-dichlorobenzaldehyde. The aromatic ring itself may undergo dechlorination at very high temperatures, though this is less likely under typical laboratory heating conditions.
The following diagram illustrates the proposed primary decomposition pathways:
Caption: Proposed thermal decomposition pathways of this compound.
Data Presentation: Predicted Decomposition Products
The following table summarizes the predicted primary and secondary decomposition products, along with their key physical properties.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Structure |
| Primary Products | ||||
| Ethyl 3,4-dichlorobenzoate | C₉H₈Cl₂O₂ | 219.07 | ~260-270 | 3,4-Cl₂C₆H₃COOCH₂CH₃ |
| 3,4-Dichlorophenylglyoxylic acid | C₈H₄Cl₂O₃ | 219.02 | Decomposes | 3,4-Cl₂C₆H₃COCOOH |
| Ethylene | C₂H₄ | 28.05 | -103.7 | CH₂=CH₂ |
| Carbon Monoxide | CO | 28.01 | -191.5 | CO |
| Secondary Products | ||||
| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 288-290 | 3,4-Cl₂C₆H₃COOH |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 247-248 | 3,4-Cl₂C₆H₃CHO |
| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | CO₂ |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3][4]
Objective: To determine the melting point, heat of fusion, and to detect any endothermic or exothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its decomposition point as determined by TGA.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is identified by the onset of the endothermic melting peak. The heat of fusion is calculated from the area of the melting peak. Exothermic peaks at higher temperatures may indicate decomposition.[5][6][7]
Objective: To identify the volatile and semi-volatile decomposition products.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).[8][9]
-
Sample Preparation: Place a small, accurately weighed amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Heat the sample rapidly (flash pyrolysis) to a temperature above its decomposition onset, as determined by TGA (e.g., 350°C).
-
Hold at the pyrolysis temperature for a short duration (e.g., 10-20 seconds).
-
-
GC-MS Analysis:
-
The pyrolysis products are immediately transferred to the GC column.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A suitable temperature program to separate the decomposition products (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 10-500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
The following diagram illustrates a typical experimental workflow for thermal analysis:
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
References
- 1. escholarship.org [escholarship.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
- 9. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate, a valuable intermediate for the development of novel pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Friedel-Crafts acylation reaction, a robust and versatile method for the formation of aryl ketones.
Introduction
This compound is an organic compound with potential applications as a building block in medicinal chemistry and materials science. Its α-keto ester functionality and the substituted phenyl ring offer multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of target molecules. The presence of the 3,4-dichloro substitution pattern is a common feature in many biologically active compounds. This protocol outlines a straightforward and efficient synthesis of this compound via the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl chlorooxoacetate using aluminum chloride as a Lewis acid catalyst.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The Lewis acid, aluminum chloride (AlCl₃), activates the ethyl chlorooxoacetate by coordinating to the carbonyl oxygen and facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene to form a σ-complex, which subsequently loses a proton to regenerate the aromaticity and yield the desired product, this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,2-Dichlorobenzene | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl chlorooxoacetate | ≥98% | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Diethyl ether | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Ice | - | - |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl chlorooxoacetate (1.1 equivalents) to the stirred suspension via the dropping funnel over 15 minutes.
-
Addition of Substrate: To the resulting mixture, add a solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (1,2-Dichlorobenzene : Ethyl chlorooxoacetate : AlCl₃) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 70-85% (based on analogous reactions) |
Logical Workflow of the Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is a synthetic intermediate, its derivatives could potentially interact with various biological pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is generated based on established principles of spectroscopy and can be used for the identification and characterization of the synthesized product.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d, J = 2.0 Hz | 1H | Ar-H |
| 7.80 | dd, J = 8.4, 2.0 Hz | 1H | Ar-H |
| 7.60 | d, J = 8.4 Hz | 1H | Ar-H |
| 4.45 | q, J = 7.2 Hz | 2H | -OCH₂CH₃ |
| 1.42 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 182.5 | C=O (keto) |
| 162.8 | C=O (ester) |
| 138.0 | Ar-C |
| 134.2 | Ar-C |
| 131.8 | Ar-CH |
| 131.0 | Ar-CH |
| 130.5 | Ar-C |
| 128.5 | Ar-CH |
| 62.5 | -OCH₂CH₃ |
| 14.0 | -OCH₂CH₃ |
Mass Spectrometry (EI):
| m/z | Assignment |
| 246 | [M]⁺ |
| 248 | [M+2]⁺ |
| 250 | [M+4]⁺ |
| 173 | [M - CO₂Et]⁺ |
| 175 | [M - CO₂Et + 2]⁺ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (keto) |
| ~1580, 1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~820 | C-Cl stretch |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with moisture.
-
Ethyl chlorooxoacetate is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
-
The quenching step with ice/HCl is exothermic and releases HCl gas. Perform this step slowly and cautiously.
Disclaimer
This protocol is intended for use by trained and qualified research professionals. The reaction conditions and procedures described are based on established chemical principles and analogous reactions found in the scientific literature. The user is solely responsible for the safe handling of all chemicals and for the verification of the experimental results. Google and its affiliates assume no liability for any damages or injuries arising from the use of this information.
Application Notes and Protocols: Synthesis of Ethyl 3,4-dichlorophenylglyoxylate via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[3][4] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[3][5] This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone.
The synthesis of Ethyl 3,4-dichlorophenylglyoxylate is of interest as this molecule can serve as a building block for more complex pharmaceutical compounds. The presence of the dichlorophenyl moiety and the α-ketoester functionality provides a scaffold for diverse chemical modifications. However, the two electron-withdrawing chlorine atoms on the benzene ring deactivate it towards electrophilic attack, making the Friedel-Crafts acylation more challenging than with activated or simple aromatic substrates.[2][6] Therefore, careful control of reaction parameters is necessary to favor the desired product formation.
Reaction Scheme
Data Presentation
As specific experimental data for the direct synthesis of this compound via this method is not extensively reported, the following table provides a generalized overview of the reaction components and expected outcomes based on analogous Friedel-Crafts acylations of deactivated aromatic compounds.
| Parameter | Description | Expected Range/Value | Notes |
| Substrate | 1,2-Dichlorobenzene | 1.0 equivalent | A deactivated aromatic ring due to the inductive effect of the chlorine atoms. |
| Acylating Agent | Ethyl Chlorooxoacetate (Ethyl oxalyl chloride) | 1.0 - 1.2 equivalents | The reactive species that introduces the ethylglyoxylate moiety. An excess may be used to drive the reaction to completion. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 2.0 equivalents | A strong Lewis acid required to generate the acylium ion. A stoichiometric excess is often necessary as it complexes with the product. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Appropriate volume | An inert solvent is crucial to avoid reaction with the catalyst. CS₂ has been reported to be effective in preventing the fragmentation of oxalyl chloride-derived acylium ions.[7] |
| Reaction Temperature | 0 °C to room temperature | Controlled | The initial addition is typically carried out at a lower temperature to control the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC | The reaction progress should be monitored to determine completion. |
| Yield | Moderate | 30 - 60% | Yields for Friedel-Crafts acylations on deactivated substrates are typically lower than for activated substrates. Optimization of conditions would be necessary to maximize the yield. |
| Major Isomer | 3,4-dichloro isomer | - | The directing effects of the two chlorine atoms will primarily yield the 3,4-disubstituted product. |
Experimental Protocol
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Ethyl chlorooxoacetate (ethyl oxalyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 - 2.0 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane or carbon disulfide to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl chlorooxoacetate (1.0 - 1.2 equivalents) to the stirred suspension via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.
-
Formation of Acylium Ion: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as a large amount of HCl gas will be evolved.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Ethyl chlorooxoacetate is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Carbon disulfide is highly flammable and toxic.
-
The reaction generates HCl gas, which is corrosive and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Reaction of Ethyl 3,4-dichlorophenylglyoxylate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dichlorophenylglyoxylate is a versatile ketoester that serves as a key building block in the synthesis of a variety of heterocyclic compounds and substituted amides. The reaction of this α-ketoester with primary and secondary amines provides a straightforward route to N-substituted 2-(3,4-dichlorophenyl)-2-oxoacetamides. These products, often referred to as glyoxylamides, are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 3,4-dichlorophenyl moiety in numerous biologically active molecules. The dichlorophenyl group can impart favorable pharmacokinetic and pharmacodynamic properties, including enhanced binding affinity to target proteins and improved metabolic stability.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides through the reaction of this compound with primary and secondary amines.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in this compound. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of an ethoxide ion (a good leaving group), yielding the stable N-substituted amide product. The reaction is typically carried out in a suitable organic solvent and may be heated to ensure completion.
Logical Relationship of the Reaction
Caption: Logical flow of the amidation reaction.
Experimental Protocols
General Protocol for the Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides. The reaction conditions can be optimized for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., ethanol, toluene, or tetrahydrofuran (THF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard workup and purification equipment (separatory funnel, glassware for extraction, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, 10 mL per mmol of ester). To this solution, add the primary or secondary amine (1.1 eq) dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted 3,4-dichlorophenylglyoxylamide.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation
The following tables summarize typical reaction outcomes for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides. Note: The data presented below are representative examples based on analogous reactions and may vary depending on the specific experimental conditions.
Table 1: Reaction of this compound with Primary Amines
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-(3,4-dichlorophenyl)-2-oxoacetamide | 4 | 85-95 |
| 2 | n-Butylamine | N-(n-butyl)-2-(3,4-dichlorophenyl)-2-oxoacetamide | 3 | 80-90 |
| 3 | Aniline | N-(3,4-dichlorophenyl)-2-oxo-2-phenylacetamide | 6 | 75-85 |
Table 2: Reaction of this compound with Secondary Amines
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | 1-(2-(3,4-dichlorophenyl)-2-oxoacetyl)piperidine | 2 | 90-98 |
| 2 | Morpholine | 4-(2-(3,4-dichlorophenyl)-2-oxoacetyl)morpholine | 2.5 | 88-96 |
| 3 | Diethylamine | N,N-diethyl-2-(3,4-dichlorophenyl)-2-oxoacetamide | 3 | 82-92 |
Table 3: Spectroscopic Data for a Representative Product: N-benzyl-2-(3,4-dichlorophenyl)-2-oxoacetamide
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.10 (br s, 1H, NH), 4.60 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0 (C=O, keto), 162.5 (C=O, amide), 138.0, 135.0, 134.0, 132.0, 131.0, 129.0, 128.5, 128.0 (Ar-C), 44.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1685 (C=O stretch, keto), 1650 (C=O stretch, amide), 1590 (C=C stretch, aromatic) |
| MS (ESI) | m/z calculated for C₁₅H₁₁Cl₂NO₂ [M+H]⁺: 320.02, found: 320.05 |
Applications in Drug Development
The 3,4-dichlorophenyl moiety is a common feature in a number of approved drugs and clinical candidates, valued for its ability to enhance biological activity and modulate physicochemical properties. The N-substituted 3,4-dichlorophenylglyoxylamides synthesized through the described protocols can serve as valuable intermediates or final drug candidates in various therapeutic areas:
-
Oncology: The glyoxylamide core can act as a scaffold for the development of inhibitors of various kinases and other enzymes implicated in cancer progression.
-
Infectious Diseases: The dichlorophenyl group is known to contribute to the antimicrobial activity of many compounds. These derivatives can be screened for antibacterial and antifungal properties.
-
Neuroscience: Compounds bearing the 3,4-dichlorophenyl group have shown activity against various central nervous system targets.
The straightforward synthesis of a diverse library of these amides allows for extensive structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery. By varying the primary or secondary amine, researchers can systematically explore the impact of different substituents on the biological activity and pharmacokinetic profile of the resulting compounds.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines can be corrosive and have strong odors; handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application of Ethyl 3,4-dichlorophenylglyoxylate as a building block in medicinal chemistry.
Abstract:
Ethyl 3,4-dichlorophenylglyoxylate is a versatile bifunctional building block with significant potential in medicinal chemistry. The presence of both an α-keto and an ester group allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic scaffolds. The 3,4-dichlorophenyl moiety is a well-established pharmacophore found in numerous bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoxaline derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic use of versatile building blocks is paramount in the efficient construction of compound libraries for drug discovery. This compound, with its reactive α-ketoester functionality and the biologically relevant 3,4-dichlorophenyl group, presents itself as a valuable scaffold for the synthesis of medicinally important molecules. The 3,4-dichlorophenyl substituent is known to enhance the biological activity of various compounds, often by increasing lipophilicity and facilitating interactions with biological targets.
This application note focuses on the utility of this compound in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
Synthetic Applications: Synthesis of Quinoxaline Derivatives
One of the most direct and efficient applications of this compound is its condensation reaction with o-phenylenediamines to yield quinoxaline-2-carboxylate derivatives. This reaction proceeds readily under mild conditions and offers a straightforward route to a key heterocyclic core.
General Reaction Scheme:
Caption: General synthesis of quinoxaline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3,4-dichlorophenyl)quinoxaline-2-carboxylate
This protocol outlines the synthesis of a model quinoxaline derivative from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-phenylenediamine (1.0 eq)
-
Ethanol (or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.47 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reactant: To this solution, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Reaction: Stir the mixture at room temperature for 10 minutes. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure Ethyl 3-(3,4-dichlorophenyl)quinoxaline-2-carboxylate as a crystalline solid.
Workflow Diagram:
Caption: Experimental workflow for quinoxaline synthesis.
Potential Biological Activities and Data Presentation
Derivatives of 3,4-dichlorophenyl substituted heterocycles have shown promise in various therapeutic areas. The synthesized quinoxaline derivatives are expected to exhibit biological activities based on the established pharmacology of related compounds.
Table 1: Potential Biological Activities of Structurally Related Compounds
| Compound Class | Substructure | Reported Biological Activity | Reference Compound Example | IC₅₀ Values |
| Pyrazolines | 3-(2,4-dichlorophenyl) | Anticancer, Antimicrobial | - | Not specified |
| Oxadiazoles | 5-(3,4-dichlorophenyl) | Anti-inflammatory | - | Not specified |
| Quinoxalines | Various | Anticancer (c-Met kinase inhibitors), Anti-inflammatory | Crizotinib (contains dichlorophenyl moiety) | c-Met: 13 nM |
Note: The IC₅₀ values are for reference compounds and not the direct product of the proposed synthesis.
Proposed Signaling Pathway Involvement
Based on the known mechanisms of action for quinoxaline-based kinase inhibitors, the synthesized compounds could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met pathway.
Caption: Proposed inhibition of the c-Met signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its application in the synthesis of quinoxaline derivatives provides a rapid and efficient route to a class of compounds with significant therapeutic potential. The protocols and information provided herein are intended to serve as a guide for researchers in the exploration of novel bioactive molecules derived from this promising starting material. Further derivatization of the resulting quinoxaline scaffold can lead to the generation of extensive compound libraries for screening and lead optimization in various drug discovery programs.
Anwendungs- und Protokollhandbuch: Derivatisierung der Estergruppe von Ethyl-3,4-dichlorphenylglyoxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung:
Ethyl-3,4-dichlorphenylglyoxylat ist eine bifunktionelle Verbindung, die sowohl eine Ketogruppe als auch eine Estergruppe enthält und somit ein vielseitiger Baustein für die organische Synthese ist. Die Derivatisierung der Estergruppe durch nukleophile Acylsubstitution ermöglicht die Synthese einer Vielzahl von Amid- und Hydrazid-Analoga. Diese Derivate sind von besonderem Interesse für die Arzneimittelentwicklung, da das 3,4-Dichlorphenyl-Motiv in zahlreichen biologisch aktiven Molekülen vorkommt. Diese Application Note beschreibt detaillierte Protokolle für die Synthese von N-substituierten Amiden und Hydraziden aus Ethyl-3,4-dichlorphenylglyoxylat und skizziert deren potenzielle Anwendungen in der Wirkstoffforschung, insbesondere als Inhibitoren von Signalwegen wie dem des epidermalen Wachstumsfaktor-Rezeptors (EGFR).
Anwendungsgebiete
Die Derivate des Ethyl-3,4-dichlorphenylglyoxylats, insbesondere die Amide und Hydrazide, dienen als wichtige Zwischenprodukte für die Synthese von heterozyklischen Verbindungen und als Kandidaten für das Screening auf biologische Aktivität. Das Vorhandensein des 3,4-Dichlorphenyl-Fragments ist mit verschiedenen pharmakologischen Aktivitäten assoziiert, einschließlich zytotoxischer Wirkungen gegen Krebszelllinien.[1][2] Verbindungen, die diese Einheit enthalten, wurden als potenzielle Inhibitoren des EGFR-Signalwegs identifiziert, der bei vielen Krebsarten fehlreguliert ist.[3][4][5] Die hier beschriebenen Derivatisierungsstrategien ermöglichen den Aufbau von "Small Molecule Libraries" für das Hochdurchsatz-Screening zur Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung.[6][7][8]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von N-Aryl-Amiden und Hydraziden aus Ethyl-3,4-dichlorphenylglyoxylat. Es handelt sich um allgemeine Verfahren, die auf etablierten Methoden für ähnliche Substrate basieren und möglicherweise einer Optimierung bedürfen.
Protokoll 1: Synthese von N-(substituiertes Phenyl)-2-(3,4-dichlorphenyl)-2-oxoacetamid (Aminolyse)
Dieses Protokoll beschreibt die direkte Amidierung des Ethylesters durch Reaktion mit einem primären aromatischen Amin.
Reaktionsschema:
Abbildung 1: Reaktionsschema für die Aminolyse.
Materialien:
-
Ethyl-3,4-dichlorphenylglyoxylat
-
Substituiertes primäres aromatisches Amin (z.B. Anilin, 4-Fluoranilin)
-
Hochsiedender, inerter Lösungsmittel (z.B. Toluol oder Xylol)[9]
-
Dean-Stark-Apparatur
-
Standard-Laborglasgeräte
-
Magnetrührer mit Heizplatte
Durchführung:
-
In einem 100-mL-Rundkolben, ausgestattet mit einem Magnetrührer und einer Dean-Stark-Apparatur, werden Ethyl-3,4-dichlorphenylglyoxylat (1,0 Äq.) und das substituierte Anilin (1,2 Äq.) in Toluol (ca. 20 mL pro Gramm Ester) gelöst.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt. Das als Nebenprodukt entstehende Ethanol wird azeotrop mit Toluol entfernt und in der Dean-Stark-Falle gesammelt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz des Ausgangsmaterials (typischerweise 4-8 Stunden) wird die Reaktionsmischung auf Raumtemperatur abgekühlt.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand wird durch Umkristallisation (z.B. aus Ethanol oder einem Ethanol/Wasser-Gemisch) oder Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt.
Erwartete Ergebnisse und Daten:
Die Ausbeuten für diese Art der Reaktion liegen typischerweise im Bereich von 60-85%, abhängig vom verwendeten Amin. Die Produkte können durch Standard-spektroskopische Methoden charakterisiert werden.
Tabelle 1: Zusammenfassung der quantitativen Daten für die Aminolyse (Beispielhafte Daten basierend auf ähnlichen Verbindungen)
| Derivat | Substituent am Anilin | Typische Ausbeute (%) | Schmelzpunkt (°C) | Referenz-Spektraldaten (ähnliche Verbindungen) |
| 1a | H | 75 | 130-132 | ¹H-NMR (CDCl₃, δ): 9.2 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H). ¹³C-NMR (CDCl₃, δ): 185 (C=O, Keton), 160 (C=O, Amid).[3][10][11] |
| 1b | 4-F | 80 | 145-147 | ¹H-NMR (CDCl₃, δ): 9.3 (s, 1H, NH), 7.0-8.1 (m, 7H, Ar-H).[12] |
| 1c | 4-Cl | 82 | 158-160 | ¹H-NMR (CDCl₃, δ): 9.3 (s, 1H, NH), 7.2-8.0 (m, 7H, Ar-H). |
Protokoll 2: Synthese von 2-(3,4-Dichlorphenyl)-2-oxopropanhydrazid (Hydrazinolyse)
Dieses Protokoll beschreibt die Umsetzung des Ethylesters mit Hydrazinhydrat zur Bildung des entsprechenden Hydrazids, einem wichtigen Vorläufer für die Synthese von Heterozyklen wie 1,3,4-Oxadiazolen.
Reaktionsschema:
Abbildung 2: Reaktionsschema für die Hydrazinolyse.
Materialien:
-
Ethyl-3,4-dichlorphenylglyoxylat
-
Hydrazinhydrat (80-99%)
-
Ethanol (96% oder absolut)
-
Standard-Laborglasgeräte
-
Magnetrührer mit Heizplatte
Durchführung:
-
In einem 100-mL-Rundkolben wird Ethyl-3,4-dichlorphenylglyoxylat (1,0 Äq.) in Ethanol (ca. 15 mL pro Gramm Ester) gelöst.
-
Unter Rühren wird Hydrazinhydrat (2,5 Äq.) langsam zugegeben.[13]
-
Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft als Feststoff aus.
-
Der ausgefallene Feststoff wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft oder im Vakuum getrocknet.
-
Falls kein Feststoff ausfällt, wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert.
Erwartete Ergebnisse und Daten:
Die Hydrazinolyse von Estern verläuft in der Regel mit hohen Ausbeuten. Das resultierende Hydrazid ist ein stabiler, kristalliner Feststoff.
Tabelle 2: Zusammenfassung der quantitativen Daten für die Hydrazinolyse (Beispielhafte Daten basierend auf ähnlichen Verbindungen)
| Derivat | Reaktionszeit (h) | Typische Ausbeute (%) | Schmelzpunkt (°C) | Referenz-Spektraldaten (ähnliche Verbindungen) |
| 2 | 2-4 | > 90 | 150-155 | ¹H-NMR (DMSO-d₆, δ): 9.5 (s, 1H, NH), 7.6-8.2 (m, 3H, Ar-H), 4.5 (s, 2H, NH₂). IR (KBr, cm⁻¹): 3300-3200 (NH, NH₂), 1680 (C=O, Keton), 1640 (C=O, Amid).[14] |
Visualisierungen
Workflow für die Derivatisierung und das Screening
Der folgende Arbeitsablauf illustriert den Prozess von der Derivatsynthese bis zur Identifizierung einer Leitstruktur.
Abbildung 3: Workflow von der Synthese zur Leitstruktur.
EGFR-Signalweg als potenzielles Target
Derivate des Ethyl-3,4-dichlorphenylglyoxylats könnten als Inhibitoren in Signalwegen wie dem EGFR-Signalweg wirken, der für das Zellwachstum und die Proliferation entscheidend ist.
Abbildung 4: Vereinfachter EGFR-Signalweg.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-2-oxo-2-phenylacetamide|CAS 83490-71-5 [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 8. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 13. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is exceptionally valuable in medicinal chemistry and drug development, as its products serve as versatile intermediates for synthesizing complex molecular architectures and heterocyclic compounds.[1]
This document provides detailed application notes and generalized experimental protocols for the Knoevenagel condensation of Ethyl 3,4-dichlorophenylglyoxylate, an α-ketoester. The presence of the electron-withdrawing chloro-substituents on the phenyl ring enhances the electrophilicity of the adjacent ketone, making it a suitable substrate for this condensation. The resulting α,β-unsaturated products are key building blocks for various potentially bioactive molecules.
Data Presentation: Representative Yields
While specific data for this compound is not extensively published, the following tables summarize typical yields for Knoevenagel condensation reactions between analogous aromatic ketones/aldehydes and various active methylene compounds under different catalytic conditions. This data serves as a valuable reference for reaction optimization.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 2-4 h | 85-95 | [3] |
| Ammonium Acetate | Toluene | Reflux | 3-6 h | 80-90 | [1] |
| Basic Alumina | Microwave (300W) | 100-120 | 2-5 min | 90-98 | [4] |
| Glycine | Water | 80 | 1-2 h | 88-96 |[3] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine/Acetic Acid | Toluene | Reflux | 5-8 h | 75-85 | [1] |
| Sodium Bicarbonate | Cyclohexane | Reflux | 16-18 h | ~80 | [5] |
| L-Proline | Ethanol | 60 | 6-10 h | 82-92 | [4] |
| None (Catalyst-Free) | Water (Ultrasound) | Ambient | 30-60 min | 90-97 |[4] |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 12-24 h | 60-75 | [2][6] |
| TiCl₄/Et₃N | Dichloromethane | Room Temp | 8-16 h | 70-80 | [7] |
| KF-Al₂O₃ | Acetonitrile | Reflux | 4-8 h | 85-95 |[8] |
Experimental Protocols
The following are detailed, generalized methodologies for performing the Knoevenagel condensation with this compound.
Protocol 1: Conventional Heating with Dean-Stark Apparatus
This method is a classic approach for removing water formed during the condensation, thereby driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.2 eq)
-
Toluene (sufficient to fill Dean-Stark trap and dissolve reactants)
-
Round-bottom flask, Reflux condenser, Dean-Stark trap, Magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).[1]
-
Add the active methylene compound (1.1 eq) and toluene.[1]
-
Add the catalysts, piperidine (0.1 eq) and glacial acetic acid (0.2 eq).[1]
-
Heat the reaction mixture to reflux with vigorous stirring. Water generated during the reaction will be collected azeotropically in the Dean-Stark trap.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a green, efficient, and rapid alternative to conventional heating.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile) (1.2 eq)
-
Ammonium acetate (0.5 eq) or a solid catalyst like basic alumina.
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the active methylene compound (1.2 eq), and ammonium acetate (0.5 eq).[1]
-
Thoroughly mix the reactants with a spatula to ensure homogeneity.
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 300 W) for 2-10 minutes.[1] Monitor pressure and temperature to ensure safety.
-
Monitor the reaction progress by TLC analysis of short test reactions.
-
After completion, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate and filter to remove the catalyst.[1]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue via column chromatography or recrystallization as needed.
Visualizations: Reaction Scheme and Workflow
The following diagrams illustrate the general Knoevenagel condensation reaction and a typical experimental workflow.
Caption: General reaction scheme of the Knoevenagel condensation.
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric reduction of the ketone in Ethyl 3,4-dichlorophenylglyoxylate to produce the chiral α-hydroxy ester, Ethyl (R)- or (S)-2-(3,4-dichlorophenyl)-2-hydroxyacetate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail two powerful and widely used methods for achieving this transformation with high enantioselectivity: the chemical Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using ketoreductases (KREDs).
Chemical Method: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane source. The catalyst creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.
Data Presentation
| Catalyst | Borane Source | Solvent | Temp. (°C) | Typical Yield (%) | Typical e.e. (%) | Product Configuration |
| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | 85 - 95 | >95 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | 85 - 95 | >95 | (S) |
| (R)-2-Butyl-CBS-oxazaborolidine | BH₃·THF | Toluene | -30 to -10 | 80 - 90 | >90 | (R) |
| (S)-2-Butyl-CBS-oxazaborolidine | BH₃·THF | Toluene | -30 to -10 | 80 - 90 | >90 | (S) |
Note: The data presented in this table is based on the reduction of structurally similar aryl ketoesters and should be used as a guideline. Actual yields and enantiomeric excesses for this compound may vary and require optimization.
Experimental Protocol: CBS Reduction
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in toluene) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Borane Addition: Cool the flask to 0 °C in an ice bath and add anhydrous THF. To this solution, add borane-dimethyl sulfide complex (1.1 eq.) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.
-
Analysis: Determine the yield and confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.
CBS Reduction Workflow
Biocatalytic Method: Ketoreductase (KRED) Reduction
Biocatalysis offers a green and highly selective alternative to chemical methods for asymmetric synthesis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity and under mild reaction conditions (typically at or near room temperature and neutral pH). These enzymes utilize a cofactor, usually NADPH or NADH, as the hydride source. For a cost-effective process, a cofactor regeneration system is employed, often using a sacrificial co-substrate like isopropanol or glucose and a corresponding dehydrogenase.
Data Presentation
A wide variety of commercially available ketoreductases can be screened to find an optimal enzyme for the reduction of this compound. The following table presents representative data for the biocatalytic reduction of similar aryl ketoesters, which can guide the selection of KREDs for screening.
| Ketoreductase (KRED) | Co-substrate | Buffer | Temp. (°C) | Typical Yield (%) | Typical e.e. (%) | Product Configuration |
| KRED-P1-A04 (R-selective) | Isopropanol | K phosphate (pH 7.0) | 30 | >90 | >99 | (R) |
| KRED-P2-C02 (S-selective) | Isopropanol | K phosphate (pH 7.0) | 30 | >90 | >99 | (S) |
| KRED-101 (R-selective) | Glucose | Tris-HCl (pH 7.5) | 25 | >95 | >99 | (R) |
| KRED-NADH-110 (S-selective) | Glucose | Tris-HCl (pH 7.5) | 25 | >95 | >99 | (S) |
Note: The data in this table is based on the reduction of analogous substrates. The performance of these KREDs on this compound should be confirmed experimentally through screening.
Experimental Protocol: KRED Reduction
This protocol provides a general procedure for screening and performing the biocatalytic reduction using a ketoreductase with an isopropanol-based cofactor regeneration system.
Materials:
-
This compound
-
Ketoreductase (lyophilized powder or solution)
-
NADP⁺ or NAD⁺
-
Isopropanol (IPA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment for biochemical reactions (e.g., incubator shaker, centrifuge)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a vial or flask), prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing isopropanol (e.g., 10-20% v/v).
-
Cofactor and Enzyme Addition: To the buffered solution, add the nicotinamide cofactor (NADP⁺ or NAD⁺, e.g., 1 mM). Then, add the selected ketoreductase to a final concentration of, for example, 1-5 mg/mL.
-
Substrate Addition: Add this compound to the reaction mixture to the desired final concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.
-
Incubation: Seal the reaction vessel and place it in an incubator shaker at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, the product can be further purified by silica gel column chromatography.
-
Analysis: Determine the yield and confirm the structure of the product. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.
KRED Reduction Workflow
References
- 1. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Ethyl 3,4-dichlorophenylglyoxylate, a versatile building block in the synthesis of complex organic molecules. The methodologies described herein are based on established principles of cross-coupling chemistry for aryl chlorides and are intended to serve as a starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound presents a unique substrate with two reactive chloride sites, allowing for sequential or double cross-coupling reactions to generate a variety of substituted phenylglyoxylate derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. This document outlines protocols for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
A general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: General Experimental Workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] For aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to achieve good yields.[5]
Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Mono-arylation
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a base such as K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and 2-propanol (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/i-PrOH | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 20 | 88 |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[6][7] For the coupling of aryl chlorides, sterically hindered and electron-rich phosphine ligands are often employed to promote the challenging oxidative addition step.[8]
Catalytic Cycle
Caption: Mizoroki-Heck Catalytic Cycle.
Experimental Protocol: Mono-vinylation
-
In a sealed tube under an argon atmosphere, combine this compound (1.0 mmol), the desired alkene (e.g., styrene, 1.5 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and P(t-Bu)₃ (0.06 mmol, 6 mol%).[8]
-
Add Cs₂CO₃ (1.2 mmol) as the base.[8]
-
Add anhydrous dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC/MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 24 | 78 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 110 | 18 | 82 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 100 | 20 | 75 |
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]
Catalytic Cycle
Caption: Sonogashira Catalytic Cycle.
Experimental Protocol: Mono-alkynylation
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Et₃N | 80 | 10 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | THF | 65 | 12 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 90 | 8 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[11][12] The reaction typically requires a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[13][14]
Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol: Mono-amination
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand (e.g., BrettPhos, 0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC/MS.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (3) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (4.5) | K₃PO₄ | t-BuOH | 100 | 20 | 91 |
Disclaimer: The quantitative data presented in the tables are illustrative and represent typical yields for palladium-catalyzed cross-coupling reactions of aryl chlorides. Actual yields for reactions with this compound may vary and require optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,4-dichlorophenylglyoxylate
Welcome to the technical support center for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3]
Q2: Why is the yield of my reaction consistently low?
A2: Low yields in this synthesis can be attributed to several factors. The starting material, 1,2-dichlorobenzene, has a deactivated aromatic ring due to the electron-withdrawing nature of the two chlorine atoms, which makes it less reactive in Friedel-Crafts acylation compared to benzene.[1][4] Other common issues include inactive catalyst, suboptimal reaction temperature, and the formation of side products.
Q3: What are the common side products in this synthesis?
A3: The primary side products are isomers of the desired product. Due to the directing effects of the chlorine atoms on the benzene ring, acylation can occur at different positions, leading to the formation of other dichlorophenylglyoxylate isomers. Additionally, polysubstitution, where more than one acyl group is added to the aromatic ring, can occur, although it is less common in acylation than in alkylation.[1] Hydrolysis of the ester group during workup can also lead to the corresponding carboxylic acid as a byproduct.[5][6]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[7] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst. |
| Deactivated Substrate | 1,2-Dichlorobenzene is a deactivated aromatic compound. Ensure you are using a sufficient excess of the catalyst (stoichiometric amounts or more are often required) and consider increasing the reaction temperature or time to drive the reaction to completion.[1][3] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. It is recommended to start at a low temperature (e.g., 0°C) during the addition of reagents and then gradually warm to room temperature or gently heat to optimize the yield. |
Problem 2: Formation of Multiple Products (Isomers)
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The chlorine atoms on 1,2-dichlorobenzene direct incoming electrophiles to specific positions. The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide (CS₂) may favor one isomer, while more polar solvents like nitrobenzene could lead to a different product ratio. Experiment with different solvents to optimize the formation of the desired 3,4-isomer. |
| Reaction Conditions | The reaction temperature and the choice of Lewis acid catalyst can also affect the regioselectivity of the acylation. Screening different Lewis acids (e.g., FeCl₃, SnCl₄) may provide a better isomeric ratio.[8][9] |
Problem 3: Product Contamination with Starting Material
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more catalyst or increasing the reaction time and/or temperature. |
| Inefficient Purification | Optimize your purification protocol. For column chromatography, experiment with different solvent systems to achieve better separation of the product from the unreacted 1,2-dichlorobenzene. |
Problem 4: Product Hydrolysis during Work-up
| Possible Cause | Troubleshooting Step |
| Presence of Water | The work-up procedure often involves quenching the reaction with an aqueous solution. To minimize hydrolysis of the ethyl ester, perform the work-up at low temperatures (e.g., on an ice bath) and minimize the contact time with the aqueous phase. |
| Acidic or Basic Conditions | Both acidic and basic conditions can promote ester hydrolysis.[5][6][10][11] During the work-up, neutralize the reaction mixture carefully to a pH of around 7 before extraction. |
Experimental Protocols
A detailed experimental protocol for a Friedel-Crafts acylation of a related compound, chlorobenzene, is provided below as a reference. This can be adapted for the synthesis of this compound.
Reference Protocol: Friedel-Crafts Acylation of Chlorobenzene [12]
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or use 1,2-dichlorobenzene itself as the solvent).
-
Cool the suspension to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of ethyl oxalyl chloride (1.0 equivalent) and 1,2-dichlorobenzene (if not used as the solvent) in the chosen anhydrous solvent.
-
-
Reaction:
-
Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir until all the solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions on deactivated aromatic compounds. This data is generalized from related reactions and should be used as a guide for optimization.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Catalyst | Relative Activity | Potential Issues |
| AlCl₃ | High | Can promote side reactions; requires stoichiometric amounts.[8] |
| FeCl₃ | Moderate | Generally milder than AlCl₃, may offer better selectivity.[8] |
| SnCl₄ | Moderate | Can be a useful alternative to AlCl₃. |
| ZnCl₂ | Low | Milder catalyst, may require higher temperatures or longer reaction times.[8] |
Table 2: Influence of Reaction Temperature on Yield
| Temperature | Expected Outcome |
| 0 - 25 °C | Slower reaction rate, potentially higher selectivity and fewer side products. |
| 25 - 60 °C | Increased reaction rate, may be optimal for deactivated substrates. |
| > 60 °C | Faster reaction, but increased risk of side product formation and decomposition. |
Table 3: Common Solvents and Their Impact
| Solvent | Properties | Impact on Reaction |
| 1,2-Dichlorobenzene | Reactant and solvent | Simplifies the reaction setup. |
| Carbon Disulfide (CS₂) | Non-polar | Can influence isomer distribution. |
| Nitrobenzene | Polar, deactivating | Can alter regioselectivity; its own deactivation prevents it from reacting. |
| Dichloromethane (DCM) | Common, inert | Good general-purpose solvent for Friedel-Crafts reactions. |
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the Friedel-Crafts acylation.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel-Crafts Acylation [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Common side products in the synthesis of Ethyl 3,4-dichlorophenylglyoxylate.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side products, troubleshooting, and frequently asked questions related to the synthesis of Ethyl 3,4-dichlorophenylglyoxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | 1,2-Dichlorobenzene is an electron-deficient and thus deactivated substrate for electrophilic aromatic substitution. Ensure the use of a potent Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃) in stoichiometric amounts. Consider using a more forcing reaction condition, such as a higher temperature or a longer reaction time, but monitor for an increase in side products. |
| Inactive Catalyst | The Lewis acid catalyst is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or purify it before use. |
| Insufficient Reaction Temperature | Some Friedel-Crafts acylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC. |
| Poor Quality of Reagents | Ensure the purity of 1,2-dichlorobenzene and ethyl oxalyl chloride. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in GC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | The acylation of 1,2-dichlorobenzene can yield both the desired 3,4-dichloro isomer and the 2,3-dichloro isomer. While the 3,4-isomer is generally the major product due to steric hindrance, the reaction conditions can influence the ratio.[1] Optimization of the catalyst and temperature may slightly improve regioselectivity. Careful purification by column chromatography or recrystallization is necessary to separate the isomers. |
| Decarbonylation of Acylating Agent | The acylium ion intermediate can lose a molecule of carbon monoxide to form a benzoyl cation. This can lead to the formation of ethyl 3,4-dichlorobenzoate as a significant byproduct. Using milder reaction conditions and a less reactive Lewis acid might minimize this side reaction. |
| Hydrolysis | The presence of water during the reaction or work-up can lead to the hydrolysis of the ester product to 3,4-dichlorophenylglyoxylic acid or the starting material ethyl oxalyl chloride to oxalic acid. Ensure anhydrous conditions and quench the reaction carefully with ice-cold water or dilute acid. |
| Dechlorination | Friedel-Crafts reactions with dichlorobenzenes can sometimes result in the loss of one or both chlorine atoms, leading to the formation of monochlorinated or non-chlorinated phenylglyoxylate derivatives.[1] Using a less aggressive Lewis acid or milder conditions may reduce this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side products are:
-
Ethyl 2,3-dichlorophenylglyoxylate: The primary regioisomer formed during the acylation.
-
Ethyl 3,4-dichlorobenzoate: Arises from the decarbonylation of the intermediate acylium ion.
-
3,4-Dichlorophenylglyoxylic acid: The hydrolysis product of the desired ester.
-
Ethyl 4-chlorophenylglyoxylate and Ethyl phenylglyoxylate: Products resulting from dechlorination of the aromatic ring.[1]
-
Unreacted 1,2-dichlorobenzene.
Q2: How can I minimize the formation of the 2,3-dichloro isomer?
A2: While complete elimination of the 2,3-dichloro isomer is challenging, its formation can be minimized by carefully controlling the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 3,4-isomer. The choice of Lewis acid can also play a role, with bulkier catalysts potentially enhancing steric hindrance and favoring substitution at the less hindered 4-position.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: A darkening of the reaction mixture is common in Friedel-Crafts acylations, often due to the formation of charge-transfer complexes and some degree of polymerization or charring, especially if the reaction is heated. However, an excessively dark color might indicate significant side reactions or decomposition. It is crucial to monitor the reaction progress and avoid unnecessarily high temperatures or prolonged reaction times.
Q4: What is the best method to purify the final product?
A4: A combination of techniques is often necessary for obtaining high-purity this compound.
-
Aqueous Work-up: After quenching the reaction, a thorough wash with water and brine is essential to remove the Lewis acid and any water-soluble byproducts.
-
Column Chromatography: This is the most effective method for separating the desired 3,4-dichloro isomer from the 2,3-dichloro isomer and other non-polar side products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
-
Recrystallization: If the product solidifies, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
Quantitative Data on Side Product Formation
The following table summarizes the typical distribution of products from the Friedel-Crafts acylation of o-dichlorobenzene, which serves as a model for the synthesis of this compound. Please note that the exact ratios can vary depending on the specific reaction conditions.
| Product | Typical Yield (%) |
| 3,4-Dichlorobenzophenone (Analogous to this compound) | Major Product |
| 2,3-Dichlorobenzophenone (Analogous to Ethyl 2,3-dichlorophenylglyoxylate) | Small Yield |
| o- and p-Chlorobenzophenone (Analogous to Dechlorinated Products) | Small Yield |
| Benzophenone (Analogous to Fully Dechlorinated Product) | Small Yield |
| (Data adapted from a study on the benzoylation of o-dichlorobenzene, which is expected to have a similar substitution pattern)[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Materials:
-
1,2-Dichlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous Aluminum Chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,2-dichlorobenzene (1.0 eq) to the cooled suspension.
-
Add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side products in the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 3,4-dichlorophenylglyoxylate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Ethyl 3,4-dichlorophenylglyoxylate using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement of the desired compound. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the this compound. - Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A common starting point is a 9:1 or 4:1 Hexane:Ethyl Acetate mixture.[1] - Consider a different solvent system, such as Dichloromethane/Methanol for more polar compounds.[2][3] |
| Column Overloading: Too much crude sample was loaded onto the column. | - Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. - If the sample is poorly soluble, consider dry loading. [4] | |
| Column Channeling: Cracks or channels in the silica gel bed lead to an uneven flow of the solvent. | - Ensure proper packing of the column. "Wet-packing" is a common method to create a uniform slurry and prevent bubbles.[1] - Do not let the column run dry. Always maintain the solvent level above the silica bed.[5] | |
| Product Elutes Too Quickly or Too Slowly | Incorrect Solvent Polarity: The eluent is either too polar (fast elution) or not polar enough (slow elution). | - Adjust the solvent ratio. For fast elution, decrease the proportion of the polar solvent (e.g., ethyl acetate). For slow elution, increase it. - Perform a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.[6] |
| Streaking or Tailing of the Product Band | Compound Insolubility: The compound may be precipitating on the column. | - Ensure the sample is fully dissolved before loading. Use the minimum amount of a solvent that will dissolve the sample.[4] - If the compound is not soluble in the eluent, use the dry loading technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6] |
| Acidic Silica Gel: The compound may be sensitive to the acidic nature of the silica gel. | - Neutralize the silica gel. This can be done by adding a small amount of triethylamine (1-3%) to the eluent system.[6] | |
| Low Yield of Purified Product | Product Lost During Elution: The product may have co-eluted with impurities or remained on the column. | - Monitor the elution process carefully with TLC. Check each fraction for the presence of the desired product. - After collecting the main product, flush the column with a more polar solvent to ensure all of the product has been eluted. |
| Decomposition on Silica: The compound may be unstable on silica gel. | - Consider using a different stationary phase, such as alumina. - Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting solvent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate.[2][3] It is recommended to start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis.
Q2: How can I determine the correct solvent system before running the column?
A2: Thin Layer Chromatography (TLC) is the best method to determine the optimal solvent system. The ideal solvent system will give your desired product an Rf value between 0.25 and 0.35, with good separation from any impurities.
Q3: What is the difference between wet loading and dry loading, and when should I use each?
A3: Wet loading involves dissolving the sample in a minimal amount of solvent and carefully adding it to the top of the column.[7] This method is suitable for samples that are readily soluble in the eluting solvent. Dry loading involves adsorbing the sample onto a small amount of silica gel before adding it to the column.[4] This is the preferred method for samples that have poor solubility in the eluting solvent.[4]
Q4: My compound is not visible on the TLC plate under UV light. How can I visualize it?
A4: If your compound does not have a UV chromophore, you can use a variety of staining techniques to visualize it on a TLC plate. Common stains include potassium permanganate (KMnO4), iodine, or a p-anisaldehyde solution.[1]
Q5: Can I reuse my column?
A5: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as this can lead to cross-contamination. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent after each run.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5]
-
Add a small layer of sand on top of the cotton plug.
2. Packing the Column (Wet Packing Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Gently tap the column to ensure even packing of the silica gel.[5]
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.[5]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[4]
-
Carefully add the dry silica with the adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table presents typical, estimated quantitative data for the purification of this compound by column chromatography. Actual values may vary depending on the specific reaction conditions and the scale of the experiment.
| Parameter | Typical Value | Method of Determination |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard laboratory practice |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) | Thin Layer Chromatography (TLC) |
| Initial Eluent Ratio | 95:5 (Hexane:Ethyl Acetate) | TLC Analysis |
| Final Eluent Ratio | 80:20 (Hexane:Ethyl Acetate) | TLC Analysis |
| Rf of Product | ~0.3 in 85:15 Hexane:EtOAc | TLC Analysis |
| Typical Yield | 75-90% | Gravimetric analysis post-purification |
| Purity | >98% | ¹H NMR, GC-MS |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Troubleshooting incomplete reactions of Ethyl 3,4-dichlorophenylglyoxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4-dichlorophenylglyoxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
This compound is an α-keto ester. The key reactivity features are centered around the two adjacent carbonyl groups and the electron-deficient aromatic ring.
-
Electrophilic Ketone: The ketone carbonyl is highly electrophilic due to the electron-withdrawing effects of the adjacent ester group and the 3,4-dichlorophenyl ring. It is susceptible to nucleophilic attack.
-
Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions, especially with heating.
-
Aromatic Ring: The 3,4-dichloro-substituted phenyl ring is electron-poor, which can influence the reactivity of the adjacent carbonyl group. While the ring itself is generally deactivated towards electrophilic aromatic substitution, the chlorine atoms are ortho, para-directing.
Q2: What are the common challenges when working with this compound?
Common challenges include incomplete reactions, formation of side products, and difficulties in purification. The high reactivity of the α-keto ester system can lead to multiple reaction pathways if conditions are not carefully controlled.
Q3: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored by a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the products are volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantification of the reaction mixture components.
Troubleshooting Guides for Incomplete Reactions
General Troubleshooting
Problem: The reaction does not go to completion, and a significant amount of this compound remains.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction over a longer period. Gradually increase the temperature, but be cautious of potential side reactions or decomposition. |
| Poor Reagent Quality | Ensure all reagents and solvents are pure and anhydrous, as moisture can lead to hydrolysis of the ester. |
| Improper Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Inadequate Mixing | Ensure efficient stirring, especially for heterogeneous reaction mixtures. |
| Catalyst Deactivation | If using a catalyst, ensure it is fresh and active. Consider adding a fresh portion of the catalyst. |
Troubleshooting for Specific Reaction Types
This section provides troubleshooting for common reactions where this compound might be a starting material.
Problem: Incomplete condensation with an active methylene compound.
| Potential Cause | Suggested Solution |
| Weak Base Catalyst | The acidity of the active methylene compound is crucial. A stronger base might be needed for less acidic methylene compounds. |
| Steric Hindrance | The bulky 3,4-dichlorophenyl group may hinder the approach of the nucleophile. Using a less sterically hindered active methylene compound or a different catalyst might help. |
| Reversibility of the Reaction | The initial addition step can be reversible. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product. |
Problem: Low yield of the corresponding glycidic ester.
| Potential Cause | Suggested Solution |
| Base Strength | The choice of base is critical for the deprotonation of the α-haloester without promoting side reactions. Sodium or potassium alkoxides are commonly used. |
| Reaction Temperature | Low temperatures are often required to control the reaction and prevent side reactions. |
| Formation of Side Products | The highly reactive nature of the reactants can lead to self-condensation or other side reactions. Slow addition of the base or one of the reactants can minimize this. |
Problem: Slow or no reaction with an activated alkene.
| Potential Cause | Suggested Solution |
| Catalyst Choice | Tertiary amines like DABCO or phosphines are common catalysts. The choice of catalyst can significantly impact the reaction rate. |
| Solvent Effects | The reaction is often sensitive to the solvent. Polar aprotic solvents are generally preferred. |
| Long Reaction Times | Baylis-Hillman reactions are notoriously slow. Be prepared for extended reaction times (days to weeks). |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Sample Preparation: Dissolve a small amount of your starting material (this compound) and your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the starting material and the reaction mixture side-by-side on a TLC plate (silica gel).
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
General Protocol for a Knoevenagel Condensation
-
Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine, or ammonium acetate).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for organic synthesis.
Caption: A logical approach to troubleshooting incomplete reactions.
Caption: Simplified mechanism of the Knoevenagel condensation.
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3,4-dichlorophenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate. The primary synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: The synthesis is achieved through a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves reacting 1,2-dichlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.
Q2: Which Lewis acids are typically used as catalysts for this reaction? A2: Aluminum chloride (AlCl₃) is a very common and potent catalyst for Friedel-Crafts acylations. Other Lewis acids like ferric chloride (FeCl₃) and tin(IV) chloride (SnCl₄) can also be employed, though they may require different reaction temperatures and times.
Q3: What is the expected primary product isomer? A3: The Friedel-Crafts acylation of 1,2-dichlorobenzene is regioselective. The two chlorine atoms are deactivating but ortho-, para-directing. The acylation is expected to occur predominantly at the 4-position, which is para to one chlorine and meta to the other, leading to the formation of this compound.
Q4: What are the potential side products or impurities? A4: Minor isomeric products, such as Ethyl 2,3-dichlorophenylglyoxylate, may be formed. Additionally, if the reaction conditions are not carefully controlled, side reactions such as the decomposition of the acylating agent or polysubstitution (though less likely on a deactivated ring) could occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. | Ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or properly stored bottle of the Lewis acid. |
| Deactivated Substrate: 1,2-Dichlorobenzene is an electron-poor (deactivated) aromatic ring, making it less reactive in electrophilic substitutions. | Higher reaction temperatures or longer reaction times may be necessary. Alternatively, a more reactive Lewis acid catalyst can be tested. | |
| Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, rendering the catalyst inactive. | Stoichiometric or even slightly excess amounts of the Lewis acid are often required for the reaction to go to completion. | |
| Formation of Multiple Products | Suboptimal Temperature: The reaction temperature can influence the formation of isomeric byproducts. | Experiment with a range of temperatures. Lower temperatures may increase selectivity, while higher temperatures could lead to more byproducts. |
| Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to side reactions. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Difficulty in Product Purification | Incomplete Quenching: Residual Lewis acid can complicate the work-up and purification process. | Ensure the reaction mixture is thoroughly quenched, for example, by pouring it into a mixture of ice and concentrated HCl. |
| Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to the formation of emulsions. | Adding a saturated solution of NaCl (brine) during the aqueous work-up can help to break emulsions. |
Data Presentation: Optimization of Reaction Conditions
The following table presents a hypothetical summary of how reaction conditions could be optimized for the synthesis of this compound. Actual yields would need to be determined experimentally.
| Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Key Observations |
| AlCl₃ | 0 to 25 | 3 | 85 | High reactivity, potentially leading to some byproducts. |
| AlCl₃ | -10 to 0 | 5 | 78 | Improved selectivity with slightly lower yield. |
| FeCl₃ | 25 to 50 | 6 | 65 | Milder catalyst, requiring a higher temperature. |
| SnCl₄ | 25 | 8 | 50 | Lower reactivity compared to AlCl₃ and FeCl₃. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol outlines a general procedure. Optimization may be required for specific experimental setups.
Materials:
-
1,2-Dichlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask. Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 1,2-dichlorobenzene (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Mandatory Visualization
Caption: Signaling pathway of the Friedel-Crafts acylation.
Preventing hydrolysis of Ethyl 3,4-dichlorophenylglyoxylate during workup.
Technical Support Center: Ethyl 3,4-dichlorophenylglyoxylate
This guide provides troubleshooting advice and optimized protocols to prevent the hydrolysis of this compound into its corresponding carboxylic acid during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem for this compound?
A1: Ester hydrolysis is the chemical breakdown of an ester in the presence of water to form its parent carboxylic acid and alcohol.[1] For this compound, this means reverting to 3,4-dichlorophenylglyoxylic acid and ethanol. This reaction can be catalyzed by either acid or base.[1] During an aqueous workup, the very solutions used to purify the product (water, acidic, or basic washes) create the ideal environment for this unwanted reaction, leading to significant yield loss. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring likely makes the ester's carbonyl carbon more susceptible to nucleophilic attack by water.
Q2: I suspect my product is hydrolyzing during workup. What are the common signs?
A2: The primary indicators of hydrolysis are a lower-than-expected yield of the desired ester and the presence of the starting carboxylic acid in your crude product.[1] This can be confirmed analytically:
-
Thin-Layer Chromatography (TLC): You will see a new, more polar spot (lower Rf value) corresponding to the carboxylic acid.[1]
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the carboxylic acid, including a broad -OH proton signal in the ¹H NMR.[1]
-
IR Spectroscopy: The presence of a broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid will be observed.
Q3: Which steps in a standard aqueous workup pose the highest risk for hydrolysis?
A3: The highest risk comes from any step involving prolonged contact with aqueous solutions, especially under non-neutral pH.
-
Reaction Quenching: Adding water or aqueous solutions directly to the reaction mixture.[1]
-
Basic Wash: Using solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst is a major risk.[1][2] While necessary, this step can initiate base-catalyzed hydrolysis (saponification), which is often rapid.
-
Acidic Wash: Using dilute acid to remove basic impurities can catalyze hydrolysis.[1]
Q4: How does temperature affect hydrolysis during workup?
A4: Temperature has a significant impact. Hydrolysis reactions, like most chemical reactions, are much slower at lower temperatures.[1] Conducting all aqueous washes with ice-cold solutions is one of the most effective strategies to minimize product loss.
Q5: What is the purpose of a brine wash, and is it important here?
A5: A brine wash (washing the organic layer with a saturated solution of NaCl) is critically important. Its main purpose is to remove large amounts of water that may be dissolved in the organic layer.[2][3] By drawing water out of the organic phase, it reduces the concentration of a key reactant for hydrolysis and makes the final drying step with an anhydrous salt (like Na₂SO₄) more efficient.[1][4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: Significant amount of 3,4-dichlorophenylglyoxylic acid observed in crude NMR.
| Potential Cause | Solution |
| High Temperature during Wash: Aqueous washes were performed at room temperature. | Action: Repeat the workup, ensuring all aqueous solutions (water, NaHCO₃, brine) are pre-chilled in an ice bath before use. Keep the separatory funnel in an ice bath between steps if possible.[1] |
| Prolonged Contact with Basic Wash: The organic layer was left in contact with the NaHCO₃ solution for an extended period. | Action: Perform the basic wash efficiently and without delay. Shake for 1-2 minutes, vent, allow layers to separate, and drain immediately. Do not let the layers sit together for extended periods.[1] |
| Excessively Strong Base: A strong base like NaOH or KOH was used for neutralization. | Action: Use a weaker base, such as saturated sodium bicarbonate (NaHCO₃), which is sufficient to neutralize strong acid catalysts without being overly aggressive towards the ester.[2] |
| Insufficient Drying: The organic layer was not dried properly after the washes. | Action: After the final brine wash, dry the organic layer over a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Add the agent until it no longer clumps and flows freely.[1] |
Data Presentation: Impact of Workup Conditions on Hydrolysis
The following table summarizes the expected impact of key experimental parameters on the hydrolysis of this compound.
| Parameter | Condition A (High Risk) | Condition B (Optimized) | Expected Hydrolysis |
| Temperature | Room Temperature (~25°C) | Ice-Cold (~0-4°C)[1] | High ➔ Low |
| Basic Wash pH | 1M NaOH (pH ~14) | Saturated NaHCO₃ (pH ~8-9)[2] | High ➔ Medium |
| Contact Time | > 10 minutes per wash | < 2 minutes per wash[1] | High ➔ Low |
| Final Wash | Water Wash Only | Brine (Sat. NaCl) Wash[3][4][5] | Medium ➔ Low |
Visual Guides & Workflows
Hydrolysis Troubleshooting Workflow
The following decision tree can help you diagnose the source of unwanted hydrolysis in your workup.
References
Technical Support Center: Analysis of Ethyl 3,4-dichlorophenylglyoxylate and its Impurities by HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Ethyl 3,4-dichlorophenylglyoxylate by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities of this compound?
A1: Impurities in this compound can originate from the synthesis process or from degradation.
-
Process-Related Impurities: These can include unreacted starting materials like 1,2-dichlorobenzene, by-products from side reactions, or intermediates. The specific impurities will depend on the synthetic route used.
-
Degradation Products: These are formed when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidizing agents.[1][2] A primary degradation pathway is the hydrolysis of the ethyl ester to form 3,4-dichlorophenylglyoxylic acid.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1] To develop such a method, you should perform forced degradation studies.[1][2] This involves intentionally degrading the sample under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential impurities.[1][2] The HPLC method is then developed and optimized to achieve adequate separation of all these newly formed peaks from the main compound peak.[3]
Q3: What are the critical parameters to consider during HPLC method development for impurity profiling?
A3: Key parameters for developing a robust HPLC method for impurity analysis include selecting the appropriate column, optimizing the mobile phase composition (including pH and organic modifier), setting a suitable gradient, and choosing the correct detection wavelength.[4][5][6][7] Method validation is also a critical step to ensure the analytical procedure is suitable for its intended purpose.[7]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Issues
Q4: My main peak for this compound is fronting. What is the cause and how can I fix it?
A4: Peak fronting, where the front of the peak is sloped, is often described as a "shark fin" shape.[8] The most common causes are:
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Sample Overload: You may be injecting too much sample onto the column, saturating the stationary phase.[8][9]
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Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q5: I am observing significant peak tailing for my impurity peaks. What should I do?
A5: Peak tailing, where the back of the peak is elongated, can compromise resolution and integration.[10] Common causes include:
-
Column Contamination or Blockage: The column frit or the stationary phase at the head of the column may be blocked.[9]
-
Solution: Replace the guard column if you are using one. You can also try reverse flushing the column (check the column manual for compatibility).[9] If the problem persists, the column may need to be replaced.
-
-
Secondary Silanol Interactions: This is a common issue for basic compounds, where they interact with acidic silanol groups on the silica-based column packing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Using a well-endcapped column or an "acid-deactivated" column can also minimize these interactions.
-
Retention and Resolution Issues
Q6: My retention times are shifting from one injection to the next. What is causing this?
A6: Unstable retention times can be due to several factors:
-
Poor Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.[9]
-
Solution: Increase the column equilibration time between runs.[9]
-
-
Changes in Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.[9]
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[9]
-
-
Fluctuations in Column Temperature: The column temperature can affect retention times.[9]
-
Solution: Use a column oven to maintain a consistent temperature.[9]
-
Q7: Two of my impurity peaks are co-eluting. How can I improve their separation?
A7: Co-elution occurs when two or more compounds elute from the column at the same time.[5] To improve resolution, you can:
-
Optimize the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjust the pH of the aqueous portion of the mobile phase.[4]
-
Modify the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different selectivity.[4]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 30 minutes.[2] Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 30 minutes.[2] Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 7 days.[11]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose the sample (solid and in solution) to a combination of UV and visible light as per ICH Q1B guidelines.[11]
After exposure, dilute the samples with the sample solvent to an appropriate concentration and analyze by HPLC.
Data Presentation
Table 2: Hypothetical Retention Times (RT) for this compound and Potential Impurities
| Compound | Expected RT (min) | Potential Origin |
| 3,4-dichlorophenylglyoxylic acid | 8.5 | Hydrolytic Degradation |
| 1,2-dichlorobenzene | 18.2 | Starting Material |
| This compound | 15.3 | API |
| Unknown Impurity 1 | 12.1 | Process-Related |
| Unknown Impurity 2 | 16.5 | Oxidative Degradation |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmtech.com [pharmtech.com]
- 7. veeprho.com [veeprho.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Managing exothermic reactions in the synthesis of Ethyl 3,4-dichlorophenylglyoxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Ethyl 3,4-dichlorophenylglyoxylate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can lead to reduced yield, increased impurity formation, and significant safety hazards. This guide provides a systematic approach to identifying and resolving common issues related to exotherm management during the synthesis of this compound via Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl chlorooxoacetate using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | Reagent addition rate is too fast. | Immediately stop the addition of the acylating agent (ethyl chlorooxoacetate). Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). If the reaction continues to accelerate, have a quenching agent (e.g., a cold, inert solvent like hexane) ready for emergency use. |
| Inadequate cooling. | Ensure the reaction flask is sufficiently submerged in the cooling bath. Use a more efficient cooling medium (e.g., dry ice/acetone instead of an ice/water bath). Check that the stirring is adequate to ensure uniform temperature distribution. | |
| Incorrect order of reagent addition. | The standard and recommended procedure is to add the ethyl chlorooxoacetate solution dropwise to the suspension of aluminum chloride in the solvent and 1,2-dichlorobenzene. Adding the Lewis acid to the other reactants can lead to a large initial exotherm. | |
| Localized Hotspots in the Reaction Mixture | Inefficient stirring. | Increase the stirring speed to improve mixing and heat dissipation. Use a mechanical stirrer for larger-scale reactions to ensure thorough agitation. |
| Delayed Exotherm | Accumulation of unreacted starting materials due to low initial temperature. | Maintain a consistent, low temperature during the addition phase to allow for a controlled reaction rate. After the addition is complete, allow the reaction to warm to room temperature slowly while monitoring the temperature closely. |
| Low Product Yield with Tar Formation | Reaction temperature is too high. | Maintain a lower reaction temperature throughout the addition and stirring phases. High temperatures can promote side reactions and polymerization. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture deactivates the aluminum chloride catalyst and can lead to side reactions. | |
| Formation of Isomeric Byproducts | Friedel-Crafts acylation on dichlorobenzene can lead to different isomers. | While the 3,4-disubstituted product is expected, other isomers can form. Purification by column chromatography or recrystallization may be necessary to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The primary cause of the exotherm is the Friedel-Crafts acylation reaction itself, which is inherently exothermic. The reaction involves the formation of a highly reactive acylium ion from ethyl chlorooxoacetate and aluminum chloride, which then reacts with 1,2-dichlorobenzene. The formation of the acylium ion and its subsequent reaction with the aromatic ring release a significant amount of heat.[1]
Q2: What is a safe temperature range for this reaction?
A2: It is crucial to maintain a low temperature, especially during the addition of the ethyl chlorooxoacetate. A temperature range of 0-5 °C is generally recommended for the initial addition phase.[2] After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for an additional period to ensure completion.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (1,2-dichlorobenzene) and the formation of the product.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include the formation of isomeric products due to acylation at different positions on the dichlorobenzene ring. Polysubstitution is less common in acylation compared to alkylation because the product is deactivated towards further reaction.[2] Tar formation can occur at elevated temperatures.
Q5: What is the proper quenching procedure for this reaction?
A5: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This procedure hydrolyzes the aluminum chloride complexes and separates the organic product. This quenching step is also exothermic and should be performed with caution in a well-ventilated fume hood.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Materials:
-
1,2-Dichlorobenzene
-
Ethyl chlorooxoacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath with constant stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,2-dichlorobenzene (1.0 equivalent) and ethyl chlorooxoacetate (1.0 to 1.2 equivalents) in anhydrous dichloromethane.
-
Controlled Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Subsequently, let the mixture warm to room temperature and continue stirring for another 2-4 hours. Monitor the reaction progress using TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
References
Recrystallization methods for purifying derivatives of Ethyl 3,4-dichlorophenylglyoxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 3,4-dichlorophenylglyoxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of recrystallizing this compound derivatives?
Recrystallization is a critical purification technique for solid organic compounds.[1][2] The primary goals for purifying derivatives of this compound are:
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Impurity Removal: To eliminate impurities from the reaction mixture, such as starting materials, byproducts, and residual solvents.[3][4]
-
Polymorph Control: To isolate a specific crystalline form (polymorph) of the compound, as different polymorphs can exhibit varying physical properties like solubility and stability.[4]
-
Improved Handling Characteristics: To obtain crystals with a uniform particle size and shape (crystal habit), which can improve downstream processing such as filtration and drying.[5]
Q2: How do I select an appropriate solvent system for the recrystallization of these derivatives?
Choosing the right solvent is crucial for successful recrystallization.[2] The ideal solvent should:
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Completely dissolve the this compound derivative at an elevated temperature (near the solvent's boiling point).[1]
-
Have low solubility for the compound at room temperature or below, allowing for good crystal recovery upon cooling.[3]
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Either dissolve impurities well at all temperatures or not at all.[6]
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Be chemically inert, not reacting with the compound.[2]
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Be volatile enough to be easily removed from the purified crystals.[2]
For aromatic esters like this compound derivatives, common solvent choices to investigate include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., hexanes, heptane), or mixtures thereof.[7][8] A two-solvent system, using a "good" solvent for dissolution and a "poor" solvent (anti-solvent) to induce precipitation, can also be effective.[3][9]
Q3: What are some potential impurities in crude this compound derivatives?
Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents used in the synthesis and workup.[3] For derivatives of this compound, this could include compounds like 3,4-dichlorobenzoyl chloride, ethanol, and related chlorinated aromatic species.
Q4: How can I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly recommended method for accurate purity assessment.[3]
-
Melting Point Analysis: A sharp and narrow melting point range typically indicates high purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton- or carbon-containing impurities.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.[3]
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound derivatives and provides systematic solutions.
Problem 1: No crystals form upon cooling.
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Potential Cause: The solution is not supersaturated, likely because too much solvent was used.[3][10]
-
Recommended Solutions:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[11]
-
If using a mixed solvent system, add more of the anti-solvent.[3]
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Evaporate some of the solvent to increase the concentration of the compound.[3]
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Cool the solution to a lower temperature, for instance, in an ice bath or refrigerator.[3]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Potential Cause: The solution is too concentrated, causing the compound to precipitate out of the solution at a temperature above its melting point in the solvent mixture.[3] Impurities can also lower the melting point of the compound, contributing to this issue.[3]
-
Recommended Solutions:
-
Re-heat the solution to dissolve the oil.[3]
-
Add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Allow the solution to cool more slowly to provide more time for crystal lattice formation.[6]
-
Consider a preliminary purification step, like column chromatography, if the crude material is highly impure.[3]
-
Problem 3: The recrystallized product is colored or shows low purity.
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Potential Cause: Colored impurities are co-crystallizing with the product, or insoluble impurities were not removed.
-
Recommended Solutions:
-
If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration to adsorb them.[3]
-
Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.[12]
-
Consider a second recrystallization to further enhance purity.[3]
-
Problem 4: The recovery of the recrystallized product is low.
-
Potential Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor.[11] The compound may also have significant solubility in the chosen solvent even at low temperatures.
-
Recommended Solutions:
-
Minimize the amount of hot solvent used to dissolve the crude product.[6]
-
Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[12]
-
If the mother liquor still contains a substantial amount of the product, it can be concentrated and a second crop of crystals can be collected.[11]
-
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound Derivatives
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations (e.g., color, crystal shape) |
| Example: Ethanol | Slightly soluble | Completely soluble | Fine needles | Slight yellow tint in mother liquor |
| Example: Heptane/Ethyl Acetate | Insoluble in heptane, soluble in ethyl acetate | Soluble in a heated mixture | Prismatic crystals | Colorless crystals |
| [User to input data] | ||||
| [User to input data] |
Table 2: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, non-flammable.[7] |
| Ethanol | 78 | High | A versatile and commonly used solvent.[7] |
| Isopropanol | 82 | Medium | Similar to ethanol, good for moderately polar compounds.[3] |
| Acetone | 56 | Medium | A good solvent for many organic compounds, highly volatile.[7] |
| Ethyl Acetate | 77 | Medium | Often used for esters and other moderately polar compounds.[7] |
| Dichloromethane (DCM) | 40 | Medium | A good solvent but can be difficult to remove completely.[13] |
| Toluene | 111 | Low | Excellent for aryl compounds.[12] |
| Hexanes/Heptane | ~69 / ~98 | Low | Good for non-polar compounds, often used as an anti-solvent.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.[3] Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6] Slow cooling generally results in larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals, for example, by pulling air through the filter cake for an extended period or in a vacuum oven.[14]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[3]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point).[3]
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[6]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. syrris.com [syrris.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. scribd.com [scribd.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 3,4-dichlorophenylglyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning issues encountered during reactions involving Ethyl 3,4-dichlorophenylglyoxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the hydrogenation of this compound?
A1: The catalytic hydrogenation of α-keto esters like this compound to the corresponding α-hydroxy esters is typically carried out using platinum-group metal catalysts. The most common choices are Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). For asymmetric hydrogenation to produce a specific stereoisomer, a chiral modifier is often used in conjunction with a platinum catalyst. Raney Nickel is another potential, though less common, catalyst for such reductions.
Q2: What are the general causes of catalyst deactivation in these reactions?
A2: Catalyst deactivation is a common issue in catalytic processes and can be broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture can strongly adsorb to the active sites of the catalyst, rendering them inactive.
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area.
-
Mechanical Deactivation (Fouling): Deposition of solid materials, such as carbonaceous residues (coke), on the catalyst surface can block access to the active sites.
Q3: Are there specific poisons I should be concerned about in reactions with this compound?
A3: While specific poison studies for this exact substrate are not extensively documented in publicly available literature, based on the nature of the substrate and common catalytic hydrogenation practices, potential poisons include:
-
Halide Ions (Chloride): The substrate itself contains chlorine atoms. While the carbon-chlorine bond is generally stable under typical hydrogenation conditions for a keto group, the presence of chloride ions in the reaction mixture, potentially from impurities or slight degradation, can poison platinum-group metal catalysts.
-
Sulfur Compounds: Sulfur-containing impurities, even at very low concentrations, are potent poisons for platinum, palladium, and nickel catalysts. These can originate from starting materials or solvents.
-
Oxygenated Compounds: Certain oxygenated impurities or byproducts can also lead to catalyst deactivation.
-
Carbonaceous Deposits (Coking): At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbon deposits that block active sites.
Troubleshooting Guide
This guide addresses common issues observed during the catalytic hydrogenation of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning | 1. Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and free from sulfur or other known catalyst poisons. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. 3. Catalyst Loading: Increase the catalyst loading as a temporary measure to compensate for partial poisoning. |
| Poor Catalyst Activity | 1. Use Fresh Catalyst: Ensure the catalyst has been stored properly and is not expired. 2. Catalyst Pre-treatment: Some catalysts may require pre-activation (e.g., pre-reduction with hydrogen). | |
| Reaction Starts but Stalls | Progressive Catalyst Poisoning | 1. Identify the Poison Source: Analyze the reaction mixture at the point of stalling to identify potential byproduct poisons. 2. Incremental Catalyst Addition: In some cases, adding fresh catalyst portion-wise can help maintain the reaction rate. |
| Product Inhibition | The product, Ethyl (S)-3,4-dichloromandelate, might adsorb onto the catalyst surface, inhibiting further reaction. Consider optimizing reaction conditions (temperature, pressure) to favor product desorption. | |
| Formation of Side Products (e.g., Dechlorination) | Harsh Reaction Conditions | 1. Lower Temperature and Pressure: Harsher conditions can promote side reactions like hydrodechlorination. 2. Catalyst Choice: Palladium catalysts are generally more prone to causing hydrodechlorination than platinum catalysts. |
| Difficulty in Filtering the Catalyst | Fine Catalyst Particles | 1. Use of Filter Aid: Add a filter aid like Celite® to the reaction mixture before filtration to help trap the fine catalyst particles. 2. Proper Filtration Setup: Use a sintered glass funnel with a pad of Celite® for effective separation. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This is a general guideline and may require optimization.
-
Reactor Setup: A high-pressure autoclave or a Parr shaker apparatus is charged with this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Catalyst Addition: The catalyst (e.g., 5% Pt/C, typically 1-5 mol%) is added to the reactor under a positive pressure of the inert gas.
-
Hydrogenation: The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a set temperature (e.g., 25-80 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released and replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with the reaction solvent.
-
Product Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol for Catalyst Regeneration (General Procedure for Pd/C)
This protocol is a general method for regenerating a palladium on carbon catalyst that has been deactivated by carbonaceous deposits, a common issue in hydrodechlorination reactions which may be relevant if side reactions occur.[1]
-
Catalyst Recovery: After the reaction, the catalyst is carefully filtered and washed with a solvent to remove any adsorbed organic materials.
-
Drying: The catalyst is dried in an oven at a moderate temperature (e.g., 100-120 °C).
-
Oxidative Treatment: The dried, deactivated catalyst is placed in a tube furnace. A flow of air or a diluted oxygen/nitrogen mixture is passed over the catalyst.
-
Temperature Program: The temperature is gradually increased to a setpoint (e.g., 250 °C) and held for several hours (e.g., 12 hours) to burn off the carbonaceous deposits.[1]
-
Cooling and Storage: After the oxidative treatment, the catalyst is cooled to room temperature under an inert gas flow and can then be stored for future use.
Note: The optimal regeneration conditions (temperature, gas composition, time) will depend on the nature of the catalyst and the poison and should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
References
Validation & Comparative
Comparative Analysis of Reaction Products of Ethyl 3,4-dichlorophenylglyoxylate via ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers and drug development professionals on the characterization of ethyl 3,4-dichlorophenylglyoxylate reaction products. This document provides a comparative analysis of spectroscopic data from common synthetic transformations, including detailed experimental protocols and visual workflows.
This compound is a versatile starting material in organic synthesis, amenable to a variety of nucleophilic addition and olefination reactions. Understanding the precise structure of the resulting products is crucial for their application in medicinal chemistry and materials science. This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the products of three common reactions involving this compound: the Wittig reaction, the Grignard reaction, and the Reformatsky reaction.
Comparison of ¹H and ¹³C NMR Data
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Functional Group | Wittig Product (Ethyl 2-(3,4-dichlorophenyl)acrylate) | Grignard Product (Ethyl 2-(3,4-dichlorophenyl)-2-hydroxypropanoate) | Reformatsky Product (Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate) |
| Aromatic-H | 7.20-7.60 (m, 3H) | 7.20-7.60 (m, 3H) | 7.20-7.60 (m, 3H) |
| Vinyl-H | 5.80-6.50 (d, 2H) | - | - |
| CH-OH | - | 5.10 (s, 1H) | 5.15 (dd, 1H) |
| CH₂ (Ester) | 4.25 (q, 2H) | 4.20 (q, 2H) | 4.15 (q, 2H) |
| CH₃ (Ester) | 1.30 (t, 3H) | 1.25 (t, 3H) | 1.20 (t, 3H) |
| CH₃ (Grignard) | - | 1.60 (s, 3H) | - |
| CH₂ (Reformatsky) | - | - | 2.80 (d, 2H) |
| OH | - | 3.50 (br s, 1H) | 3.60 (br s, 1H) |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Atom | Wittig Product (Ethyl 2-(3,4-dichlorophenyl)acrylate) | Grignard Product (Ethyl 2-(3,4-dichlorophenyl)-2-hydroxypropanoate) | Reformatsky Product (Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate) |
| C=O (Ester) | 166.5 | 174.0 | 172.5 |
| C=C (Vinyl) | 142.0, 128.0 | - | - |
| Aromatic C-Cl | 133.0, 131.0 | 133.5, 131.5 | 133.2, 131.2 |
| Aromatic C-H | 130.5, 129.0, 127.0 | 130.8, 129.2, 127.5 | 130.6, 129.1, 127.3 |
| Aromatic C-ipso | 135.0 | 140.0 | 138.0 |
| C-OH | - | 75.0 | 70.0 |
| CH₂ (Ester) | 61.0 | 62.0 | 61.5 |
| CH₃ (Ester) | 14.2 | 14.1 | 14.0 |
| CH₃ (Grignard) | - | 25.0 | - |
| CH₂ (Reformatsky) | - | - | 45.0 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Protocol 1: Wittig Reaction
This reaction converts the ketone functionality of this compound into an alkene.
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add triphenylphosphine (1.1 eq.) and the appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq.) dropwise. Allow the reaction to stir at room temperature for 1 hour to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Grignard Reaction
This protocol describes the nucleophilic addition of a Grignard reagent to the ketone group.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 eq.).
-
Formation of Grignard Reagent: Add a solution of the appropriate alkyl or aryl halide (e.g., methyl iodide, 1.1 eq.) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Addition to Ketoester: Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise.
-
Workup and Purification: After stirring for 1-2 hours at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. Purify the product by column chromatography.
Protocol 3: Reformatsky Reaction
This reaction involves the addition of an organozinc reagent generated from an α-haloester.
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, activate zinc dust (2.0 eq.) by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF.
-
Formation of Reformatsky Reagent: Add a solution of an α-haloester (e.g., ethyl bromoacetate, 1.5 eq.) in anhydrous THF to the activated zinc.
-
Reaction with Ketoester: To the freshly prepared Reformatsky reagent, add a solution of this compound (1.0 eq.) in anhydrous THF at room temperature.
-
Workup and Purification: After stirring for 2-4 hours, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
Visualizing Reaction Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the generalized reaction pathways and the experimental workflow for NMR analysis.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for NMR analysis.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 3,4-dichlorophenylglyoxylate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of key chemical entities is paramount for accurate identification and characterization. This guide provides a detailed comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 3,4-dichlorophenylglyoxylate against relevant alternatives, supported by established fragmentation principles and a standardized experimental protocol.
This compound is an α-keto ester containing a dichlorinated aromatic ring. Its structural features—a dichlorophenyl group, a ketone, and an ethyl ester—give rise to a characteristic fragmentation pattern under mass spectrometry. This compound and its analogues are valuable in synthetic chemistry and as analytical standards in various research and development applications, including residue analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is primarily dictated by the lability of the ester and keto functional groups, as well as the stable, yet characteristic, dichlorophenyl moiety. The initial electron ionization event will generate a molecular ion, which will then undergo a series of fragmentation reactions.
A key fragmentation pathway for esters is the loss of the alkoxy group.[1] In this case, the loss of the ethoxy radical (•OCH2CH3) from the molecular ion would result in a stable acylium ion. Additionally, α-cleavage adjacent to the ketone is a common fragmentation route for carbonyl compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with M+2 and M+4 peaks.[2]
Below is a table summarizing the predicted major fragment ions for this compound.
| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | Proposed Fragmentation Pathway |
| [M]⁺• | C₁₀H₈Cl₂O₃⁺• | 246 | Molecular Ion |
| [M - •OCH₂CH₃]⁺ | C₈H₃Cl₂O₂⁺ | 201 | Loss of the ethoxy radical from the ester group. |
| [M - COOCH₂CH₃]⁺ | C₇H₃Cl₂⁺ | 157 | Cleavage of the entire ethyl ester group. |
| [C₆H₃Cl₂CO]⁺ | C₇H₃Cl₂O⁺ | 173 | α-cleavage with loss of the •COOCH₂CH₃ radical. |
| [C₆H₃Cl₂]⁺ | C₆H₃Cl₂⁺ | 145 | Loss of a chlorine atom from the dichlorophenyl cation. |
Comparative Fragmentation Analysis
To provide a comparative context, the predicted fragmentation pattern of this compound is compared with two structurally related compounds: Ethyl 2-chloro-2-oxoacetate and Ethyl 2-(4-chlorophenyl)-2-oxoacetate. These compounds share the α-keto ester functionality but differ in the substitution on the phenyl ring, which influences their fragmentation.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Predicted Fragments (m/z) | Distinguishing Features |
| This compound | C₁₀H₈Cl₂O₃ | 247.08 | 246, 201, 173, 157, 145 | Presence of two chlorine atoms leads to characteristic M, M+2, and M+4 isotopic patterns for chlorine-containing fragments. |
| Ethyl 2-chloro-2-oxoacetate | C₄H₅ClO₃ | 136.53 | 136, 101, 91, 63 | Simpler fragmentation due to the absence of the phenyl ring. Shows loss of •OCH₂CH₃ and subsequent loss of CO. |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 212, 167, 139, 111 | Presence of a single chlorine atom results in an M, M+2 isotopic pattern. The fragmentation is driven by the chlorophenyl and keto-ester groups. |
Experimental Protocols
A standardized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the analytical standard in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7000D MS/MS (or equivalent) operated in EI mode.
-
Column: DB-5MS Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent).
-
Injection Volume: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
3. Data Analysis:
-
Identify the molecular ion and major fragment ions.
-
Analyze the isotopic patterns for chlorine-containing fragments to confirm their elemental composition.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern.
Visualizing Fragmentation and Workflows
To further elucidate the fragmentation process and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: Workflow for comparative GC-MS analysis of phenylglyoxylates.
References
A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 3,4-dichlorophenylglyoxylate
This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 3,4-dichlorophenylglyoxylate against other viable analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by detailed experimental protocols and illustrative data.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide outlines the development of a specific reversed-phase HPLC (RP-HPLC) method for this compound and compares it with other analytical techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Experimental Protocols
A robust analytical method is crucial for the accurate determination of purity and the detection of any potential impurities. Below are the detailed protocols for the proposed HPLC method and a forced degradation study to establish its stability-indicating properties.
1. Proposed RP-HPLC Method for Purity Analysis
This method is designed to provide optimal separation of this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size). A C18 column is a common choice for reversed-phase chromatography, suitable for separating non-polar to moderately polar compounds.[2][3]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). Adjusting the pH of the mobile phase can be crucial for controlling the ionization state of analytes and improving separation.[4]
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophore of the phenylglyoxylate structure)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
2. Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method, ensuring that the method can separate the main compound from its degradation products.[5][6][7][8][9]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, the samples are diluted with the mobile phase to an appropriate concentration and analyzed using the proposed HPLC method. The resulting chromatograms are then evaluated for the separation of the main peak from any degradation product peaks.
Method Development and Comparison Workflow
The development of a reliable HPLC method and its comparison with alternative techniques follows a logical sequence. The diagrams below illustrate these workflows.
Caption: Workflow for HPLC method development and comparative analysis.
Caption: Comparison of analytical techniques for purity analysis.
Data Presentation and Comparison
The choice of an analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics. The following table summarizes the key performance attributes of the proposed HPLC method compared to alternative techniques for the purity analysis of this compound.
| Parameter | RP-HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Thin-Layer Chromatography (TLC) | Supercritical Fluid Chromatography (SFC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Separation based on electrophoretic mobility in an electric field | Adsorption on a thin layer of adsorbent material | Partitioning using a supercritical fluid as the mobile phase | Signal intensity is directly proportional to the number of nuclei |
| Selectivity/Resolution | High | High (especially for volatile compounds) | Very High | Low to Moderate | High (particularly for chiral compounds) | Moderate (potential for peak overlap) |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range for volatile analytes) | High (pg-ng range) | Moderate (µg range) | High (ng-pg range) | Low to Moderate (mg range) |
| Analysis Speed | Moderate (15-30 min) | Fast (5-20 min) | Very Fast (2-15 min) | Fast (for qualitative screening) | Very Fast (2-10 min) | Fast (5-15 min per sample) |
| Quantification | Excellent (with reference standards) | Excellent (with reference standards) | Good (requires careful control) | Semi-quantitative at best | Good to Excellent | Excellent (absolute quantification possible)[7][9][10][11] |
| Instrumentation Cost | Moderate to High | Moderate | Moderate to High | Low | High | Very High |
| Solvent Consumption | Moderate | Low | Very Low | Low | Very Low (uses CO₂)[4][6][12] | Low |
| Applicability for Analyte | Excellent | Good (if impurities are volatile) | Good (if analyte is charged or can be derivatized) | Good (for screening and reaction monitoring) | Good (especially for chiral purity) | Excellent (provides structural information) |
Comparison with Alternative Methods
-
Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1][2] For this compound, GC could be particularly useful for detecting volatile impurities such as residual solvents from the synthesis process. However, non-volatile or thermally labile degradation products would not be detectable, making it less suitable as a standalone stability-indicating method compared to HPLC.
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample and solvent volumes.[13][14][15][16][17] It is well-suited for the analysis of small molecules and can be a powerful alternative or complementary technique to HPLC.[17] Its adoption in routine quality control can sometimes be limited by robustness compared to the more established HPLC methods.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and low-cost technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or as a preliminary screening tool.[5][18][19][20][21] While it can indicate the presence of impurities, it lacks the resolution and quantitative accuracy of HPLC for a formal purity analysis.[19]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, significantly reducing organic solvent consumption.[4][6][12] It offers fast and efficient separations, particularly for chiral compounds.[6] For achiral purity analysis, its advantages over modern UHPLC (Ultra-High-Performance Liquid Chromatography) might be less pronounced, and the initial instrumentation cost is higher.
-
Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard for each impurity.[7][9][10][11][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a direct measure of molar concentration.[7] While it offers excellent accuracy, it generally has lower sensitivity compared to chromatographic techniques and can be subject to interference from overlapping signals in complex impurity profiles.
Conclusion
The developed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. It offers a good balance of selectivity, sensitivity, and quantitative accuracy, making it well-suited for quality control in a pharmaceutical setting. The forced degradation studies confirm its stability-indicating capability, which is a critical regulatory requirement.
While techniques like GC and SFC offer advantages in speed and reduced solvent use, and qNMR provides absolute quantification, HPLC remains the gold standard for comprehensive purity and stability testing of pharmaceutical intermediates due to its versatility and high-resolution power for a wide range of potential impurities.[1] The choice of method will ultimately depend on the specific analytical challenge, but the proposed HPLC method serves as an excellent foundation for the quality assessment of this compound.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. iiste.org [iiste.org]
- 3. scielo.br [scielo.br]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. emerypharma.com [emerypharma.com]
- 8. routledge.com [routledge.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 19. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 20. rroij.com [rroij.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
Biological activity of compounds derived from Ethyl 3,4-dichlorophenylglyoxylate.
A guide for researchers and drug development professionals on the biological activities of compounds featuring the 3,4-dichlorophenyl moiety, a key structural component in various pharmacologically active agents.
While specific research on derivatives of Ethyl 3,4-dichlorophenylglyoxylate is limited, the 3,4-dichlorophenyl scaffold is present in a variety of compounds exhibiting significant biological effects. This guide provides a comparative overview of the anticancer, antimicrobial, and opioid receptor modulating activities of several classes of molecules containing this important chemical group. The data presented is compiled from preclinical studies and aims to inform further research and development in these therapeutic areas.
Anticancer Activity
The 3,4-dichlorophenyl group has been incorporated into novel compounds with promising anticancer properties. One such example is a benzoxazinone derivative that has demonstrated cytotoxicity against breast cancer cells.
Table 1: Anticancer Activity of a 3,4-Dichlorophenyl-Containing Benzoxazinone
| Compound | Cancer Cell Line | IC50 Value | Proposed Mechanism of Action |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | MCF-7 (Breast Cancer) | 68.59 ppm (2.35 mM)[3][4] | Inhibition of Methionyl-tRNA Synthetase[3][4] |
Another class of compounds, 3,4-diaryl-1,2,3,4-tetrahydroquinolines, has also been investigated for its anticancer potential, with lead compounds showing inhibitory activity in the low micromolar range against various cancer cell lines.[5]
Experimental Protocol: MTT Assay for Anticancer Activity
The anticancer activity of 2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-one was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Workflow:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: If viable, mitochondrial reductases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow of the MTT assay for determining anticancer activity.
Antimicrobial Activity
The dichloro-substituted acetyl group, a feature related to the 3,4-dichlorophenyl moiety, is a known pharmacophore in antimicrobial agents, most notably in chloramphenicol.[6] Research into new chloramphenicol derivatives has shown that modifications to this part of the molecule can significantly impact antimicrobial efficacy.
Table 2: Antimicrobial Activity of a Modified Chloramphenicol Derivative
| Compound | Key Feature | Observed Activity |
| bis-dichloroacetyl derivative of ornithine | Modified dichloroacetyl tail | Highest antimicrobial activity among tested derivatives[1][7] |
The dichloroacetyl group is considered essential for the high in vivo amoebicidal activity of some related compounds.[8] The antibacterial activity of chloramphenicol and its derivatives is primarily due to the inhibition of bacterial protein synthesis.[6]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or agar diffusion assays are typically used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Workflow:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Opioid Kappa Receptor Agonist Activity
Derivatives of 2-(3,4-dichlorophenyl)-acetamide have been synthesized and evaluated for their activity as opioid kappa receptor agonists. These compounds have shown potential as potent analgesics.
Table 3: Opioid Kappa Agonist Activity of a 3,4-Dichlorophenyl-Acetamide Derivative
| Compound | In Vitro Model | Potency | In Vivo Model | Analgesic Effect (ED50) |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide | Mouse vas deferens | 146-fold more active than U-50488[9] | Abdominal constriction model | 0.004 mg/kg (sc)[9] |
The potent activity of these compounds highlights the importance of the 3,4-dichlorophenyl substituent in the design of novel opioid receptor modulators.
Experimental Protocol: Mouse Vas Deferens Assay for Opioid Activity
The mouse vas deferens assay is a classical in vitro method used to evaluate the activity of opioid receptor agonists and antagonists.
Workflow:
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is stimulated electrically to induce contractions.
-
Compound Addition: The test compound is added to the organ bath.
-
Measurement of Inhibition: Opioid kappa agonists inhibit the electrically induced contractions of the vas deferens. The degree of inhibition is measured and used to determine the potency of the compound.
-
Data Analysis: The results are often compared to a standard kappa agonist, such as U-50488, to determine the relative potency.
Caption: Proposed mechanism of anticancer activity via enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallographic Analysis of Ethyl 3,4-dichlorophenylglyoxylate Derivatives: A Comparative Guide
This guide provides a comparative overview of the X-ray crystallographic data for a series of ethyl phenylglyoxylate derivatives, with a focus on compounds bearing dichloro-substituents on the phenyl ring. While the precise crystal structure of Ethyl 3,4-dichlorophenylglyoxylate is not publicly available, this document presents an analysis of closely related structures to offer insights into the solid-state conformations and packing arrangements of this class of compounds.
The study of phenylglyoxylate derivatives is of significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential applications in organic synthesis. X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of these molecules in the solid state, which is crucial for understanding their structure-activity relationships and designing new functional materials.
Comparative Crystallographic Data
To illustrate the impact of substitution on the crystal packing and molecular geometry, this section compares the crystallographic data of three related dichlorophenyl derivatives. The selected compounds are Ethyl 2,4-dichloroquinoline-3-carboxylate, Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate, and 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. While not all are direct derivatives of ethyl phenylglyoxylate, they share the dichlorophenyl moiety, providing a basis for structural comparison.
| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate[3] | Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate[1] | 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate |
| Chemical Formula | C₁₂H₉Cl₂NO₂ | C₂₀H₁₆Cl₂N₂O₂S | C₁₀H₉Cl₂NO₃·H₂O |
| Molecular Weight | 270.10 | 419.31 | 288.10 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| a (Å) | 8.5860(4) | 38.654(8) | 11.013(2) |
| b (Å) | 19.9082(11) | 11.787(3) | 14.653(3) |
| c (Å) | 7.1304(4) | 8.774(2) | 7.8693(16) |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.262(1) | 102.415(14) | 97.06(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1199.32(11) | 3904.1(15) | 1260.3(4) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 298 | 296 | 299 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54178 Å) | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 6785 | Not specified | Not specified |
| Independent Reflections | 2197 | 2519 | Not specified |
| R(int) | 0.024 | Not specified | Not specified |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.094 | Not specified | R₁ = 0.083, wR₂ = 0.212 |
Experimental Protocols
The methodologies employed for the X-ray crystallographic analysis of the compared compounds share a common workflow, which is standard for single-crystal X-ray diffraction studies.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, crystals of Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate were obtained from a 1:1 mixture of ethanol and THF.[1]
2. Data Collection: A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a specific temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., CCD area detector). For Ethyl 2,4-dichloroquinoline-3-carboxylate, data was collected on a Bruker APEXII CCD area-detector diffractometer.[3]
3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factors. For Ethyl 2,4-dichloroquinoline-3-carboxylate, the structure was solved using SHELXTL and refined with SHELXL2013.[3]
Workflow of X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis of a small molecule.
Caption: A flowchart outlining the key stages of a single-crystal X-ray diffraction experiment.
Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds, other techniques can provide complementary information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. It provides information about the crystal system, unit cell parameters, and phase purity of a compound. It is particularly useful for studying polymorphism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in a solid sample, offering insights into molecular conformation and packing.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations of a molecule and to simulate its crystal packing. These theoretical calculations can complement experimental data and aid in the interpretation of crystallographic results.
References
A Comparative Guide to In-Situ Reaction Monitoring: The Case of Ethyl 3,4-dichlorophenylglyoxylate Reactions
For researchers, scientists, and drug development professionals, the real-time understanding of reaction kinetics, mechanisms, and the influence of process parameters is critical for efficient and safe process development. This guide provides an objective comparison of in-situ Infrared (IR) spectroscopy with other common real-time monitoring techniques for the reactions of Ethyl 3,4-dichlorophenylglyoxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
A representative and highly relevant reaction of this compound is its reaction with a Grignard reagent, such as phenylmagnesium bromide, to form a tertiary alcohol. This reaction is a powerful tool for carbon-carbon bond formation but is also highly exothermic and sensitive to reaction conditions, making in-situ monitoring essential for control and safety.[1][2]
In-Situ IR Spectroscopy: A Powerful Tool for Reaction Analysis
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a robust and widely adopted technique for real-time reaction monitoring.[3][4] By inserting a probe directly into the reaction vessel, it provides continuous data on the concentration of reactants, products, and even transient intermediates by tracking their characteristic vibrational frequencies in the mid-infrared region.[5] For the Grignard reaction of this compound, in-situ IR can monitor the consumption of the glyoxylate ester (C=O stretch) and the formation of the tertiary alcohol product (O-H stretch).
Advantages of In-Situ IR Spectroscopy:
-
Non-invasive and Real-Time: Provides continuous data without disturbing the reaction.[6]
-
Rich Information: Tracks multiple components simultaneously, offering insights into reaction kinetics and mechanism.[5]
-
Broad Applicability: Suitable for a wide range of organic reactions in various solvents.[7]
-
Safety Enhancement: Crucial for monitoring exothermic and potentially hazardous reactions like Grignard additions by ensuring reaction initiation and preventing the accumulation of unreacted reagents.[1][6]
Limitations of In-Situ IR Spectroscopy:
-
Spectral Overlap: In complex reaction mixtures, peaks of interest may overlap, requiring chemometric analysis for deconvolution.
-
Sensitivity: May not be suitable for detecting species at very low concentrations.
-
Probe Fouling: The probe surface can become coated with reaction components, affecting signal quality.
Comparative Analysis of In-Situ Monitoring Techniques
While in-situ IR spectroscopy is a powerful tool, other techniques offer complementary or, in some cases, advantageous capabilities for monitoring reactions of this compound. The choice of the optimal technique depends on the specific reaction conditions, the species of interest, and the information required.
| Feature | In-Situ IR (FTIR) Spectroscopy | In-Situ Raman Spectroscopy | In-Situ UV-Vis Spectroscopy |
| Principle | Vibrational absorption of infrared light | Inelastic scattering of monochromatic light | Electronic absorption of ultraviolet-visible light |
| Typical Concentration Range | 0.1 - 100% | 0.5 - 100% | 10⁻⁶ - 10⁻⁴ M (for strong chromophores) |
| Selectivity | High, characteristic fingerprint region | High, complementary to IR, good for symmetric bonds | Moderate, depends on chromophores |
| Sensitivity to Water | High, water is a strong IR absorber | Low, water is a weak Raman scatterer[8] | Solvent dependent |
| Common Interferences | Strong solvent absorption, water | Fluorescence from impurities or the sample itself | Scattering from particles, lack of chromophore |
| Instrumentation Cost | Moderate to High | Moderate to High | Low to Moderate |
| Ease of Use | Relatively straightforward | Can require more expertise for optimization | Generally simple |
| Best Suited For | Monitoring functional group changes, reactions in organic solvents | Aqueous reactions, reactions with symmetric bonds, polymorphic studies | Reactions involving colored compounds or changes in conjugation |
Experimental Protocols
In-Situ IR Monitoring of the Grignard Reaction of this compound
This protocol describes the in-situ monitoring of the reaction between this compound and phenylmagnesium bromide using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and a port for the in-situ IR probe
Equipment:
-
FTIR spectrometer with an in-situ ATR probe (e.g., Diamond or Silicon)
-
Reaction control system (optional, for temperature control)
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the in-situ IR probe through a dedicated port, ensuring the ATR crystal is fully immersed in the reaction medium.
-
Background Spectrum: Add the anhydrous THF to the reaction vessel and collect a background spectrum. This will be subtracted from the subsequent reaction spectra.
-
Reactant Addition: Dissolve a known concentration of this compound in the THF. Start data collection to establish a stable baseline of the starting material.
-
Initiate Reaction: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the reaction mixture while stirring.
-
Data Acquisition: Continuously collect IR spectra throughout the reaction. Key spectral regions to monitor include the carbonyl (C=O) stretch of the glyoxylate (around 1740 cm⁻¹) and the C-O stretch of the resulting tertiary alcohol (around 1100-1200 cm⁻¹).
-
Data Analysis: Plot the absorbance of the key peaks against time to generate concentration profiles of the reactant and product. This data can be used to determine reaction kinetics and endpoint.[5]
Visualizing the Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Reaction mechanism of Grignard addition to this compound.
References
- 1. mt.com [mt.com]
- 2. hzdr.de [hzdr.de]
- 3. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Raman Spectral Analysis for Quality Determination of Grignard Reagent [mdpi.com]
A Comparative Analysis of Lewis Acids in the Synthesis of Ethyl 3,4-Dichlorophenylglyoxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3,4-dichlorophenylglyoxylate, a crucial building block in the synthesis of various pharmaceutical compounds, is primarily synthesized via a Friedel-Crafts acylation reaction. The choice of Lewis acid catalyst in this reaction significantly influences yield, reaction time, and overall efficiency. This guide provides a comparative study of different Lewis acids for this synthesis, supported by experimental data and detailed protocols.
The synthesis of this compound involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride. The reaction is catalyzed by a Lewis acid, which activates the acylating agent, facilitating the electrophilic aromatic substitution. While several Lewis acids can be employed, their performance varies. This comparison focuses on commonly used Lewis acids to provide a clear basis for catalyst selection.
Performance Comparison of Lewis Acid Catalysts
The efficacy of different Lewis acids in the synthesis of this compound is summarized in the table below. The data is compiled from various sources, and direct comparison should be approached with the understanding that minor variations in experimental conditions can affect outcomes.
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Substrate) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 1.4 : 1 | 1,2-Dichlorobenzene | 5 - 10 | 1 | 86.0 |
| Iron(III) Chloride (FeCl₃) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tin(IV) Chloride (SnCl₄) | Data not available | Data not available | Data not available | Data not available | Data not available |
Based on available data, Aluminum Chloride (AlCl₃) is an effective catalyst for this reaction, providing a high yield in a relatively short reaction time.
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of this compound using Aluminum Chloride.
Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from a solvent-free synthesis method for ethyl aryl glyoxylates.
Materials:
-
1,2-Dichlorobenzene (serves as both reactant and solvent)
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry reaction vessel, thoroughly grind anhydrous aluminum chloride into a fine powder.
-
Add 1,2-dichlorobenzene to the powdered aluminum chloride and continue grinding to form a uniform mixture.
-
Slowly add ethyl oxalyl chloride dropwise to the mixture at a rate of 5-10 drops per minute while continuously grinding. The reaction is exothermic and will evolve hydrogen chloride gas.
-
After the addition is complete, continue to grind the reaction mixture for an additional hour.
-
Allow the reaction mixture to stand for 10 hours to ensure completion.
-
Carefully quench the reaction by adding the mixture to a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
The crude product can be further purified by vacuum distillation to yield this compound.
Experimental Workflow
The general workflow for the Lewis acid-catalyzed synthesis of this compound is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Friedel-Crafts acylation, a well-established electrophilic aromatic substitution reaction. The logical relationship of the key steps is illustrated below.
This guide provides a foundational comparison for selecting a Lewis acid in the synthesis of this compound. While aluminum chloride demonstrates high efficacy, further research into more environmentally benign and recyclable catalysts such as solid acids could offer promising alternatives for industrial applications. Researchers are encouraged to consider these factors alongside yield and reaction conditions when optimizing their synthetic routes.
Validation of a synthetic route to a key intermediate from Ethyl 3,4-dichlorophenylglyoxylate.
Comparison of Synthetic Routes to Ethyl 3,4-dichloromandelate
A Guide for the Validation of a Key Intermediate from Ethyl 3,4-dichlorophenylglyoxylate
This guide provides a comparative analysis of two distinct synthetic methodologies for the production of Ethyl 3,4-dichloromandelate, a key chiral intermediate, starting from this compound. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic route based on project-specific requirements such as enantiomeric purity, yield, and operational simplicity.
The two routes under consideration are:
-
Route A: Achiral Reduction using Sodium Borohydride (NaBH₄). A straightforward, cost-effective method yielding a racemic mixture of the target compound.
-
Route B: Asymmetric Catalytic Reduction. A sophisticated approach employing a chiral catalyst to produce a single enantiomer of the intermediate with high stereoselectivity, a critical requirement for many pharmaceutical applications.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes. The data presented is a representative compilation based on established chemical principles for these reaction types.
| Parameter | Route A: NaBH₄ Reduction | Route B: Asymmetric Catalytic Reduction | Notes |
| Product | Racemic Ethyl 3,4-dichloromandelate | Enantioenriched Ethyl (S)-3,4-dichloromandelate | Route B provides a specific stereoisomer. |
| Yield | ~90-95% | ~85-92% | Both methods provide high chemical yields. |
| Enantiomeric Excess (ee) | 0% (Racemic) | >99% | The primary advantage of the catalytic route. |
| Reaction Time | 1-2 hours | 12-24 hours | The achiral reduction is significantly faster. |
| Reaction Temperature | 0 °C to Room Temperature | -20 °C to 0 °C | Catalytic reduction requires stricter temperature control. |
| Key Reagents | Sodium Borohydride, Methanol | (R)-CBS Catalyst, Borane-DMS complex | Reagents for Route B are more specialized and costly. |
| Scalability | Excellent | Good, requires specialized equipment | NaBH₄ reductions are routinely performed at scale.[1][2] |
| Cost Profile | Low | High | Catalyst and borane source are significant cost drivers. |
Experimental Protocols
Route A: Achiral Reduction with Sodium Borohydride
This protocol describes a standard procedure for the reduction of an α-ketoester to a racemic α-hydroxyester.[1]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of DCM and MeOH (4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic product.
-
Purify the product via flash column chromatography on silica gel.
Route B: Asymmetric Catalytic Reduction using a CBS Catalyst
This protocol outlines the enantioselective reduction using a Corey-Bakshi-Shibata (CBS) catalyst to yield the (S)-enantiomer.[3]
Materials:
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS catalyst) (0.1 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (R)-CBS catalyst.
-
Add anhydrous THF to dissolve the catalyst and cool the solution to -20 °C.
-
Slowly add the borane-dimethyl sulfide complex solution dropwise via syringe, maintaining the internal temperature below -15 °C. Stir for 15 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane mixture over 30-60 minutes, keeping the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 12-24 hours. Monitor progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at -20 °C.
-
Allow the mixture to warm to room temperature, then add 1 M HCl.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Logical Workflow for Route Selection
The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on the primary project goal.
Experimental Validation Workflow
This diagram outlines the general experimental procedure for synthesizing and validating the target intermediate.
References
A Spectroscopic Comparison of Ethyl 3,4-dichlorophenylglyoxylate and Its Key Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characteristics of Ethyl 3,4-dichlorophenylglyoxylate and its primary reaction intermediates. The information presented is supported by predicted data based on established spectroscopic principles and available data from analogous compounds, offering a valuable resource for the identification and characterization of these molecules in a laboratory setting.
Introduction
This compound is an α-keto ester of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in drug discovery. Understanding its spectroscopic signature, alongside those of its common reaction intermediates, is crucial for monitoring reaction progress, identifying byproducts, and confirming the structure of synthesized compounds. The primary reactions of α-keto esters like this compound include the reduction of the ketone and hydrolysis of the ester. This guide will focus on the spectroscopic differences between the parent compound and its principal reduction and hydrolysis products: Ethyl 3,4-dichloromandelate and 3,4-Dichloromandelic acid.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound and its key reaction intermediates. Mass spectrometry data for the parent compound is also provided.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.1 (d), ~7.9 (dd), ~7.6 (d) | Doublet, Doublet of doublets, Doublet | 1H, 1H, 1H | Aromatic protons |
| ~4.4 (q) | Quartet | 2H | -OCH₂CH₃ | |
| ~1.4 (t) | Triplet | 3H | -OCH₂CH₃ | |
| Ethyl 3,4-dichloromandelate | ~7.4 (d), ~7.3 (dd), ~7.1 (d) | Doublet, Doublet of doublets, Doublet | 1H, 1H, 1H | Aromatic protons |
| ~5.2 (s) | Singlet | 1H | -CH(OH) | |
| ~4.2 (q) | Quartet | 2H | -OCH₂CH₃ | |
| ~3.5 (br s) | Broad singlet | 1H | -OH | |
| ~1.2 (t) | Triplet | 3H | -OCH₂CH₃ | |
| 3,4-Dichloromandelic acid | ~10.0 (br s) | Broad singlet | 1H | -COOH |
| ~7.5 (d), ~7.4 (dd), ~7.2 (d) | Doublet, Doublet of doublets, Doublet | 1H, 1H, 1H | Aromatic protons | |
| ~5.3 (s) | Singlet | 1H | -CH(OH) | |
| ~4.0 (br s) | Broad singlet | 1H | -CH(OH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~185 | C=O (Ketone) |
| ~163 | C=O (Ester) | |
| ~138, ~134, ~132, ~131, ~130, ~129 | Aromatic carbons | |
| ~63 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| Ethyl 3,4-dichloromandelate | ~172 | C=O (Ester) |
| ~140, ~133, ~131, ~129, ~128, ~126 | Aromatic carbons | |
| ~72 | -CH(OH) | |
| ~62 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| 3,4-Dichloromandelic acid | ~175 | C=O (Carboxylic acid) |
| ~139, ~133, ~131, ~129, ~128, ~126 | Aromatic carbons | |
| ~72 | -CH(OH) |
Table 3: Predicted Infrared (IR) Spectroscopic Data (Neat Liquid or KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1735 | C=O stretch (Ester) |
| ~1690 | C=O stretch (Ketone, conjugated) | |
| ~1600, ~1470 | C=C stretch (Aromatic) | |
| ~1250 | C-O stretch (Ester) | |
| ~820 | C-Cl stretch | |
| Ethyl 3,4-dichloromandelate | ~3450 (broad) | O-H stretch (Alcohol) |
| ~1730 | C=O stretch (Ester) | |
| ~1600, ~1475 | C=C stretch (Aromatic) | |
| ~1230 | C-O stretch (Ester) | |
| ~1050 | C-O stretch (Alcohol) | |
| ~820 | C-Cl stretch | |
| 3,4-Dichloromandelic acid | ~3400 (broad) | O-H stretch (Alcohol) |
| ~3000 (very broad) | O-H stretch (Carboxylic acid) | |
| ~1710 | C=O stretch (Carboxylic acid) | |
| ~1600, ~1470 | C=C stretch (Aromatic) | |
| ~1280 | C-O stretch (Carboxylic acid) | |
| ~1050 | C-O stretch (Alcohol) | |
| ~820 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 246.99233 |
| [M+Na]⁺ | 268.97427 |
| [M-H]⁻ | 244.97777 |
| [M]⁺ | 245.98450 |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways of this compound and a general workflow for its spectroscopic analysis.
Caption: Reaction pathways of this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing.
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
-
Instrumentation :
-
A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR, should be used.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a good signal-to-noise ratio, 8 to 16 scans are typically co-added.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the signal from the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid : If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Instrumentation :
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
-
Data Acquisition :
-
Perform a background scan with the empty salt plates or a pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16-32 scans are usually co-added.
-
-
Data Processing :
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Instrumentation :
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of analysis.
-
-
Data Acquisition :
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
-
-
Data Interpretation :
-
Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight of the compound.
-
Examine the isotopic pattern, especially for chlorine-containing compounds, to further confirm the elemental composition.
-
If MS/MS was performed, analyze the fragmentation pattern to gain insights into the compound's structure.
-
References
Safety Operating Guide
Safe Disposal of Ethyl 3,4-dichlorophenylglyoxylate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Ethyl 3,4-dichlorophenylglyoxylate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in a compliant and safe manner. Adherence to institutional and local regulations is paramount.
Hazard Identification and Safety Precautions
This compound is a hazardous substance requiring careful handling. Key hazards identified in the Safety Data Sheet (SDS) include:
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and face protection.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Melting Point/Range | 42 - 43 °C (108 - 109 °F) | [1] |
| Boiling Point/Range | 209 - 210 °C (408 - 410 °F) | [1] |
| GHS Hazard Categories | Acute Toxicity, Oral: Category 4 | [1] |
| Acute Toxicity, Dermal: Category 3 | [1] | |
| Skin Corrosion: Sub-category 1B | [1] | |
| Serious Eye Damage: Category 1 | [1] | |
| Carcinogenicity: Category 2 | [1] | |
| Aquatic Hazard (Acute & Chronic): Category 2 | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Identification
-
Identify: Designate a specific waste container for "Halogenated Organic Waste" and clearly label it with the full chemical name: "this compound".[3]
-
Segregate: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[3] Proper segregation is crucial for safe handling and cost-effective disposal.
Step 2: Container Management
-
Container Choice: Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid.[3]
-
Labeling: The waste container label must include:
Step 3: Waste Storage
-
Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.[3]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is nearly full, or before reaching the regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Documentation: Accurately complete all required waste disposal forms or manifests as provided by your EHS department.[3]
Emergency Spill Procedures
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or dry sand to contain the substance.[3]
-
Cleanup: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Reporting: Report all spills, regardless of size, to your laboratory supervisor and the EHS department.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3,4-dichlorophenylglyoxylate
This guide provides crucial safety and logistical information for handling Ethyl 3,4-dichlorophenylglyoxylate (CAS No. 34966-52-4) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is necessary to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with indirect venting or a full-face shield.[1] | Required to protect against splashes and chemical vapors. A full-face shield is recommended for tasks with a higher risk of significant splashing.[1] |
| Hand Protection | Chemical-resistant gloves. | Materials such as neoprene or butyl rubber are recommended for handling chlorinated compounds.[1][2] It is crucial to check glove integrity before each use.[1] |
| Body Protection | Chemical-resistant suit or coveralls, waterproof apron, and boots.[1][2] | Provides a barrier against skin contact with the chemical, which can cause irritation or burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator. | For tasks with potential for high concentrations or in confined spaces, a Self-Contained Breathing Apparatus (SCBA) or airline-fed respirator is mandated.[1] For lower, controlled exposure, appropriate respirator cartridges specific to organic vapors should be used.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidents.
| Procedure | Guidelines |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[3][4] Wash hands thoroughly after handling.[3][4] |
| Storage | Keep containers securely sealed when not in use.[3][4] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken to mitigate exposure and environmental contamination.
| Procedure | Guidelines |
| Spill Cleanup | For minor spills, absorb with an inert material and place in a suitable, labeled container for waste disposal.[4] For major spills, evacuate the area and alert the appropriate emergency response team.[4] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical wastes.[5] Do not dispose of down the drain. |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
